3-(3-Thienyl)-l-alanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIZSAUUYAGTMS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282171 | |
| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3685-51-6 | |
| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-3-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003685516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (αS)-α-Amino-3-thiophenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101282171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Thien-3-yl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-3-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M2770HBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to natural amino acids, combined with the unique electronic properties of the thiophene ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, with a focus on its potential applications in drug discovery and development, particularly for neurological disorders.
Physicochemical Properties
This compound is a white to off-white powder. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| CAS Number | 3685-51-6 | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥97-98% | [2] |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial for its application in pharmaceuticals, where specific stereochemistry is often required for biological activity. The primary methods for its preparation involve the synthesis of a racemic mixture followed by resolution, or asymmetric synthesis to directly obtain the desired enantiomer.
Synthesis of DL-3-(3-Thienyl)-alanine and Subsequent Enzymatic Resolution
A common approach involves the initial synthesis of the racemic mixture (DL-3-(3-Thienyl)-alanine) followed by enzymatic resolution to isolate the L-enantiomer.
Experimental Protocol: Synthesis of Ethyl 2-acetamido-2-cyano-3-(3-thienyl)propanoate
This protocol is a general representation of a malonic ester synthesis approach that can be adapted for this compound.
-
Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl acetamidomalonate.
-
Addition of Alkylating Agent: Slowly add 3-(bromomethyl)thiophene to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
-
Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then hydrolyzed with aqueous acid (e.g., HCl) and heated to effect decarboxylation, yielding DL-3-(3-Thienyl)-alanine.
-
Purification: The crude product is purified by recrystallization.
Experimental Protocol: Enzymatic Resolution of DL-3-(3-Thienyl)-alanine Ethyl Ester
This protocol is based on the general principle of enzymatic resolution of amino acid esters.[2]
-
Substrate Preparation: Prepare a solution of DL-3-(3-Thienyl)-alanine ethyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Enzyme Addition: Add an appropriate enzyme, such as a lipase or protease (e.g., subtilisin), to the solution. The enzyme will selectively hydrolyze the L-enantiomer of the ester to the corresponding carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC using a chiral column to separate the enantiomers.
-
Separation: Once the desired conversion is reached, stop the reaction. Acidify the solution to protonate the newly formed L-amino acid. Extract the unreacted D-amino acid ester with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the L-amino acid.
-
Isolation of L-enantiomer: Adjust the pH of the aqueous layer to the isoelectric point of this compound to precipitate the amino acid. Collect the solid by filtration, wash with cold water, and dry.
-
Isolation of D-enantiomer (optional): The organic layer containing the D-amino acid ester can be treated with acid to hydrolyze the ester and isolate the D-amino acid.
Asymmetric Synthesis
Asymmetric synthesis provides a more direct route to the enantiomerically pure compound. This often involves the use of chiral auxiliaries or catalysts.
Conceptual Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis workflow.
Biological Activity and Applications in Drug Development
This compound is primarily investigated for its potential in treating neurological disorders. Its structural features allow it to interact with various receptors in the central nervous system.
Interaction with Glutamate Receptors
Non-proteinogenic amino acids can modulate the activity of glutamate receptors, which are crucial for excitatory neurotransmission in the brain. Overactivation of these receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.
Experimental Protocol: Radioligand Binding Assay for Glutamate Receptors
This is a generalized protocol for assessing the binding of a compound to glutamate receptors.
-
Membrane Preparation: Isolate synaptic membranes from a specific brain region (e.g., cortex or hippocampus) of a model organism (e.g., rat). This is typically done by homogenization and differential centrifugation.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]glutamate or a specific antagonist like [³H]CGP 39653) in a suitable buffer.
-
Competition: In parallel incubations, include varying concentrations of the test compound (this compound or its derivatives).
-
Separation of Bound and Free Ligand: After incubation, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound ligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides an indication of the compound's affinity for the receptor.
Application in Peptide Synthesis
Incorporating this compound into peptides can enhance their biological activity, stability, and receptor selectivity.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.
-
Resin Preparation: Start with a suitable solid support (resin), typically pre-loaded with the C-terminal amino acid of the desired peptide.
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Add the Fmoc-protected this compound, along with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA), to the resin. Allow the coupling reaction to proceed for a specified time.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Signaling Pathways in Neuroprotection
While the specific signaling pathways directly modulated by this compound are still under investigation, it is hypothesized to exert neuroprotective effects by modulating pathways commonly affected in neurodegenerative diseases.
Hypothesized Neuroprotective Signaling Pathway
Caption: Hypothesized neuroprotective mechanism.
Data Presentation
The following tables summarize key quantitative data that may be obtained from the experimental protocols described above.
Table 1: Synthesis and Resolution Data
| Parameter | Example Value |
| Racemic Synthesis Yield | Varies (e.g., 60-80%) |
| Enzymatic Resolution Conversion | >45% |
| Enantiomeric Excess (e.e.) of L-alanine | >98% |
| Asymmetric Synthesis Yield | Varies (e.g., 50-70%) |
| Asymmetric Synthesis e.e. | >99% |
Table 2: Receptor Binding Affinity Data
| Compound | Receptor Subtype | IC₅₀ (µM) |
| This compound derivative | e.g., NMDA | Varies |
| This compound derivative | e.g., AMPA | Varies |
Conclusion
This compound is a versatile molecule with significant potential in drug discovery, particularly in the development of novel therapeutics for neurological disorders. Its synthesis, while requiring careful stereochemical control, is achievable through established methods of enzymatic resolution and asymmetric synthesis. Its ability to modulate glutamate receptor activity provides a strong rationale for its further investigation as a neuroprotective agent. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development in this promising area.
References
3-(3-Thienyl)-L-alanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 3-(3-Thienyl)-L-alanine, a non-proteinogenic amino acid used in various research applications, including peptide synthesis and drug design. This document presents the Chemical Abstracts Service (CAS) number and molecular weight in a clear, tabular format and illustrates the relationship between these key identifiers.
Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for experimental design, compound sourcing, and regulatory documentation.
| Identifier | Value | Citations |
| Chemical Name | This compound | [1][2][3][4] |
| Synonyms | (S)-2-Amino-3-(thiophen-3-yl)propanoic acid, L-3-Thienylalanine | [1][2][3][4] |
| CAS Number | 3685-51-6 | [1][2][3][4] |
| Molecular Formula | C₇H₉NO₂S | [1][2][3][4] |
| Molecular Weight | 171.22 g/mol | [2][3][4] |
Note: The related compound, 3-(3-Thienyl)-DL-alanine (a racemic mixture), has a different CAS number: 3685-48-1.[5]
Compound Identification Workflow
The following diagram illustrates the logical flow for identifying and characterizing this compound based on its nomenclature and fundamental properties.
Caption: Logical relationship between compound name and key identifiers.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are typically proprietary to chemical suppliers or are published in peer-reviewed scientific literature. For researchers requiring specific experimental methodologies, it is recommended to consult scientific databases such as SciFinder, Reaxys, or Google Scholar using the CAS number (3685-51-6) for precise search results. Safety Data Sheets (SDS) provided by suppliers also offer crucial information regarding handling, storage, and disposal, which should be reviewed prior to any experimental work.[4]
References
Spectroscopic Profile of 3-(3-Thienyl)-L-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-Thienyl)-L-alanine (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ), a non-proteinogenic amino acid of interest in pharmaceutical and materials science research.[1][2] Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data for closely related analogs with predicted values based on established spectroscopic principles to offer a representative profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound.
¹H NMR Data
The proton NMR spectrum of this compound is characterized by signals from the alanine backbone and the 3-substituted thiophene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| α-CH | 3.8 - 4.2 | Triplet (t) or Doublet of Doublets (dd) | ~5-7 |
| β-CH₂ | 3.1 - 3.5 | Doublet (d) or Multiplet (m) | ~5-7 |
| Thienyl H-2 | ~7.2 - 7.4 | Multiplet (m) | |
| Thienyl H-4 | ~7.0 - 7.2 | Multiplet (m) | |
| Thienyl H-5 | ~7.3 - 7.5 | Multiplet (m) | |
| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) |
Note: In D₂O, the -NH₃⁺ and -COOH proton signals will exchange with deuterium and will not be observed.
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (-C OOH) | 170 - 175 |
| α-C H | 50 - 55 |
| β-C H₂ | 30 - 35 |
| Thienyl C -3 | 135 - 140 |
| Thienyl C -2 | 125 - 130 |
| Thienyl C -4 | 120 - 125 |
| Thienyl C -5 | 125 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The data below is predicted for a solid-state (e.g., KBr pellet or Nujol mull) measurement, where the amino acid exists as a zwitterion.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 2600 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~3100 | C-H stretch | Thiophene ring |
| 2960 - 2850 | C-H stretch | Aliphatic (α-CH, β-CH₂) |
| ~1660 - 1590 | N-H bend (asymmetric) | Ammonium (-NH₃⁺) |
| ~1580 - 1560 | C=O stretch (asymmetric) | Carboxylate (-COO⁻) |
| ~1520 | N-H bend (symmetric) | Ammonium (-NH₃⁺) |
| ~1410 | C=O stretch (symmetric) | Carboxylate (-COO⁻) |
| ~1450, ~1380 | C-H bend | Aliphatic (β-CH₂) |
| ~880 - 780 | C-H out-of-plane bend | 3-substituted thiophene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the monoisotopic mass is 171.0354 Da.[2]
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 171 | [M]⁺ | Molecular Ion |
| 126 | [M - COOH]⁺ | Loss of the carboxyl group |
| 97 | [C₄H₃S-CH₂]⁺ | Thienylmethyl cation |
| 83 | [C₄H₃S]⁺ | Thienyl cation |
| 74 | [CH(NH₂)COOH]⁺ | Cleavage at the β-carbon |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O once or twice to minimize the residual H₂O signal.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Sweep Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled ¹³C experiment.
-
Sweep Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal standard (e.g., DSS for D₂O) or the residual solvent signal.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Record a background spectrum of the empty sample compartment or a pure KBr pellet. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, water with 0.1% formic acid).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amino acids.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: ~3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
-
Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions at different m/z values.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel amino acid analog like this compound.
References
The Versatility of 3-(3-Thienyl)-L-alanine in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. Non-proteinogenic amino acids represent a valuable class of building blocks that offer the potential to overcome the limitations of traditional peptide-based therapeutics by improving stability, potency, and target selectivity. Among these, 3-(3-Thienyl)-L-alanine, a heterocyclic analogue of the aromatic amino acid phenylalanine, has emerged as a promising scaffold in medicinal chemistry. Its unique thienyl moiety imparts distinct physicochemical properties that can be leveraged for the design of innovative therapeutic agents.
This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery. It covers its synthesis, incorporation into peptides, and its role in the development of novel therapeutics for a range of diseases, including neurological disorders and cancer. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, providing not only a theoretical framework but also practical experimental details to facilitate further investigation into this versatile molecule.
Core Properties and Synthesis
This compound is a non-natural amino acid characterized by the substitution of the phenyl group of phenylalanine with a thiophene ring at the 3-position. This structural modification influences the molecule's electronic distribution, lipophilicity, and steric bulk, thereby offering opportunities for novel molecular interactions with biological targets.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through various chemical and enzymatic methods. A common approach involves the alkylation of diethyl acetamidomalonate with a suitable thienylmethyl halide, followed by hydrolysis and decarboxylation.[3][4]
Experimental Protocol: Diethyl Acetamidomalonate Synthesis of DL-3-(3-Thienyl)-alanine
This protocol outlines a general procedure for the synthesis of the racemic mixture of 3-(3-thienyl)-alanine.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
3-(Chloromethyl)thiophene
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Reflux apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Enolate Formation: Dissolve diethyl acetamidomalonate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature to form the enolate.
-
Alkylation: To the resulting solution, add 3-(chloromethyl)thiophene dropwise. The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution.
-
Hydrolysis and Decarboxylation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated to reflux for an extended period (typically overnight) to hydrolyze both the ester and amide functionalities and to effect decarboxylation.
-
Isolation and Purification: The acidic solution is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide) to precipitate the crude DL-3-(3-thienyl)-alanine. The precipitate is collected by filtration, washed with cold water and ethanol, and dried. Further purification can be achieved by recrystallization.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of DL-3-(3-Thienyl)-alanine.
Enzymatic Resolution: The racemic mixture obtained from chemical synthesis can be resolved into its constituent L- and D-enantiomers using enzymatic methods. This often involves the use of aminoacylases or transaminases that selectively act on one enantiomer, allowing for the separation of the desired L-isomer.[1][5][6]
Applications in Drug Discovery
Building Block for Peptide Synthesis
This compound is a valuable building block for solid-phase peptide synthesis (SPPS), enabling the creation of peptides with modified structures and properties.[7][8][9] The incorporation of this unnatural amino acid can enhance resistance to proteolytic degradation, improve binding affinity to target receptors, and modulate the overall conformation of the peptide.
Experimental Protocol: Incorporation of Fmoc-L-3-(3-thienyl)-alanine into a Peptide Sequence via SPPS
This protocol provides a general guideline for the manual incorporation of Fmoc-L-3-(3-thienyl)-alanine into a peptide chain using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-L-3-(3-thienyl)-alanine
-
Other required Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solid-phase peptide synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-protected Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-L-3-(3-thienyl)-alanine:
-
In a separate vial, dissolve Fmoc-L-3-(3-thienyl)-alanine (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance from the thienyl group, a double coupling may be necessary to ensure complete reaction.
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin with DMF, followed by DCM, and dry under vacuum. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagram of the SPPS Cycle for Unnatural Amino Acids
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Neurological Disorders
The structural similarity of this compound to phenylalanine suggests its potential to interact with biological targets involved in neurological pathways. Non-proteinogenic amino acids are being explored for their neuroprotective effects and their ability to modulate neurotransmitter systems.[10] While direct evidence for this compound's activity in specific neurological signaling pathways is still emerging, its use as a building block in designing peptidomimetics and small molecules targeting neuroreceptors is a promising area of research.
Potential Signaling Pathways to Investigate:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for neuronal survival and is often dysregulated in neurodegenerative diseases. Small molecules that can modulate this pathway are of significant therapeutic interest.[11][12]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in neuronal plasticity, inflammation, and apoptosis. Targeting this pathway could offer therapeutic benefits in various neurological conditions.[13][14]
Caption: Simplified PI3K/Akt signaling pathway in neuronal survival.
Anticancer Drug Development
Thiophene-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer properties.[3] Peptides and peptidomimetics containing unnatural amino acids are being investigated as novel anticancer agents due to their potential for increased target specificity and reduced side effects compared to conventional chemotherapy.[15][16] The incorporation of this compound into peptide sequences could lead to the development of novel anticancer peptides with enhanced efficacy.
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, data for a closely related analogue, β-2-thienyl-DL-alanine, provides valuable insights into its potential as an enzyme inhibitor.
| Compound | Enzyme | Inhibition Type | Ki | Reference |
| β-2-thienyl-DL-alanine | Phenylalanine Hydroxylase (rat liver) | Competitive | 81 mM | [17] |
Conclusion
This compound is a versatile and valuable building block in drug discovery. Its unique structural features offer the potential to design novel peptides and small molecules with improved therapeutic properties. While further research is needed to fully elucidate its biological activities and therapeutic potential, the available data and synthetic accessibility make it an attractive candidate for exploration in the development of new treatments for neurological disorders, cancer, and other diseases. This technical guide provides a foundational understanding and practical protocols to encourage and facilitate further investigation into this promising molecule.
References
- 1. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of L- and D-alanine by enzymatic resolution of acetyl-DL-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 11. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
3-(3-Thienyl)-L-alanine: A Technical Guide for Advanced Research and Drug Development
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that has emerged as a significant building block in medicinal chemistry and biochemical research. Structurally, it is an analog of phenylalanine, where the phenyl group is replaced by a thiophene ring. This substitution imparts unique physicochemical properties, including altered hydrophobicity, electronic character, and steric profile. The presence of the sulfur-containing thiophene moiety enhances biological activity and can improve pharmacokinetic properties such as solubility and bioavailability, making it a valuable component in the design of novel therapeutic agents.[1]
This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis methodologies, and key applications. It includes detailed experimental protocols and workflow visualizations to support its practical implementation in research and development settings.
Physicochemical and Structural Properties
The distinct properties of this compound are foundational to its utility. The thiophene ring can engage in various chemical interactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] Key quantitative data are summarized below.
| Property | Value | Reference / CAS Number |
| Chemical Name | (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | [2] |
| Synonyms | H-Ala(3-thienyl)-OH, β-(3-Thienyl)-L-alanine | [2] |
| CAS Number | 3685-51-6 | [2][3] |
| Molecular Formula | C₇H₉NO₂S | [3][4] |
| Molecular Weight | 171.21 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [1][3] |
| Purity | Typically ≥97-99% | [1] |
| Optical Activity [α]²⁰/D | -32.07° (c=0.01g/mL in H₂O) | [3] |
| Storage Conditions | 2-8°C, Sealed in dry, dark place | [2][3] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound typically involves a multi-step process, beginning with the creation of the racemic mixture followed by chiral resolution. Asymmetric synthesis techniques are also employed to achieve high enantiomeric purity directly.[1]
A common and robust method for preparing the racemic amino acid is the alkylation of diethyl acetamidomalonate, a versatile reagent for α-amino acid synthesis.[5] Following the synthesis of the DL-racemate, enzymatic resolution is frequently used to isolate the desired L-enantiomer. This biotransformation approach offers high selectivity under mild conditions.[1][6]
Key Applications in Research and Development
The unique structure of this compound makes it a versatile tool in several scientific domains.
Pharmaceutical Development and Drug Discovery
The primary application of this compound is as a key building block in the synthesis of novel pharmaceuticals. Its incorporation into peptide chains or small molecules can significantly alter pharmacokinetic properties, improve target binding affinity, and introduce new mechanisms of action.[7]
-
Peptide and Peptidomimetic Therapeutics: Replacing natural amino acids with this compound can enhance peptide stability against enzymatic degradation and modulate receptor binding. This is particularly relevant for ligands targeting G-protein coupled receptors (GPCRs), which are a major class of drug targets.[8] The altered side chain can explore different binding pockets or establish unique interactions, leading to improved potency or selectivity.
-
Enzyme Inhibitors: The thienyl moiety can serve as a crucial pharmacophore in the design of enzyme inhibitors. A notable example is the tripeptide 3-Thienylalanine-Ornithine-Proline (TOP) , which has been investigated as a potent Angiotensin-Converting Enzyme (ACE) inhibitor for the treatment of hypertension.[9]
Biochemical Research
In basic research, this non-natural amino acid is used to probe biological systems.
-
Protein-Protein Interactions: Incorporating this compound into peptides allows researchers to study the structural and electronic requirements of protein binding sites.
-
Enzyme Mechanism Studies: It can be used to investigate enzyme-substrate interactions and elucidate metabolic pathways.
Materials Science
The aromatic and heterocyclic nature of the thienyl group makes it a candidate for the synthesis of advanced materials, such as functional polymers with specific electronic or optical properties.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, incorporation, and functional analysis of this compound.
Protocol 1: Synthesis of DL-3-(3-Thienyl)-alanine via Diethyl Acetamidomalonate
This protocol describes the synthesis of the racemic mixture.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
3-(Bromomethyl)thiophene or 3-(Chloromethyl)thiophene
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature. Stir for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add 3-(bromomethyl)thiophene (1 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, neutralize the mixture with a weak acid (e.g., acetic acid) and remove the ethanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-acetamido-2-((thiophen-3-yl)methyl)malonate.
-
Hydrolysis and Decarboxylation: Add concentrated HCl to the crude product. Heat the mixture to reflux for 6-8 hours to hydrolyze both the ester and amide groups and effect decarboxylation.
-
Isolation: Cool the reaction mixture. The crude DL-3-(3-Thienyl)-alanine may precipitate. Adjust the pH to the isoelectric point (~pH 6) with a base (e.g., ammonium hydroxide) to maximize precipitation. Collect the solid product by filtration, wash with cold water and ethanol, and dry under vacuum.
Protocol 2: Incorporation of Fmoc-L-3-(3-thienyl)-alanine via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the Fmoc-protected amino acid into a peptide sequence using standard SPPS chemistry.[10][11][12]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-3-(3-thienyl)-alanine
-
Other required Fmoc-protected amino acids
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
SPPS reaction vessel
Procedure (Single Coupling Cycle):
-
Resin Preparation: Place the resin in the reaction vessel and swell in DMF for 30 minutes. Drain the solvent.[12]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the solution for 15 minutes. Wash the resin thoroughly with DMF (5-6 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-3-(3-thienyl)-alanine (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring and Washing: Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm reaction completion. A negative test (yellow beads) indicates a complete coupling. Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Iteration: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry. Add the cleavage cocktail and agitate for 2-3 hours. Filter to separate the resin and collect the filtrate containing the crude peptide. Precipitate the peptide with cold diethyl ether, centrifuge, wash, and dry.[11] Purify by RP-HPLC.
Conclusion
This compound is a powerful and versatile non-natural amino acid with significant potential in drug discovery, chemical biology, and materials science. Its unique structural and electronic properties allow for the rational design of peptides and small molecules with enhanced stability, affinity, and novel functionalities. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to harness the potential of this valuable chemical entity in their respective fields. As the demand for more sophisticated and effective therapeutic agents grows, the strategic incorporation of building blocks like this compound will continue to be a cornerstone of innovative molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. L-3-THIENYLALANINE | 3685-51-6 [chemicalbook.com]
- 4. 3-(3-Thienyl)-DL-alanine | C7H9NO2S | CID 95363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Frontiers | Editorial: New approaches for the discovery of GPCR ligands [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
An In-depth Technical Guide to the Discovery and History of Thienylalanine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylalanine, a non-proteinogenic amino acid analogue of phenylalanine, has been a subject of scientific inquiry for over seven decades. Characterized by the replacement of the phenyl ring with a thiophene moiety, this class of compounds has played a significant role in understanding amino acid metabolism, protein synthesis, and enzyme inhibition. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to thienylalanine and its derivatives, tailored for professionals in the field of drug discovery and development.
Discovery and Historical Perspective
The journey of thienylalanine research began in the mid-1940s, a period of burgeoning interest in antimetabolites. The initial focus was on understanding the effects of structural analogues on the growth of microorganisms.
1.1. Early Discoveries and Phenylalanine Antagonism
In 1946, Dittmer, Herz, and Chambers reported an improved synthesis of β-2-thienylalanine. Subsequent studies by Dittmer and Ellis in the same year demonstrated the inhibitory effect of thienylalanine on the growth of microorganisms, which could be reversed by the addition of phenylalanine. This established β-2-thienylalanine as a potent antagonist of phenylalanine. Further investigations in 1948 by Ferger and du Vigneaud on the optical isomers of β-2-thienylalanine provided deeper insights into the stereospecificity of this antagonism. The synthesis of the isomeric β-3-thienylalanine was reported in 1948, expanding the chemical space for these phenylalanine antagonists.
1.2. Elucidation of the Mechanism of Action
Early research quickly converged on the mechanism of thienylalanine's action: competitive inhibition of phenylalanine utilization. It was discovered that β-2-thienylalanine is incorporated into proteins in place of phenylalanine, leading to the formation of non-functional proteins and subsequent growth inhibition. This mechanism was a key finding in the broader field of protein synthesis and the fidelity of the translational machinery.
Mechanism of Action: A Deeper Dive
The primary mechanism of action of thienylalanine compounds is their ability to act as competitive antagonists of phenylalanine. This antagonism manifests in several ways at the molecular level.
2.1. Competitive Inhibition of Enzymes
Thienylalanine derivatives have been shown to competitively inhibit enzymes that utilize phenylalanine as a substrate. A notable example is the inhibition of phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism. Studies have shown that β-2-thienyl-dl-alanine can increase the apparent Michaelis constant (Km) of phenylalanine hydroxylase for phenylalanine, without significantly affecting the maximum velocity (Vmax), a hallmark of competitive inhibition. [1] 2.2. Incorporation into Proteins
A crucial aspect of thienylalanine's biological activity is its recognition by the cellular machinery for protein synthesis. Aminoacyl-tRNA synthetases can charge tRNA molecules with thienylalanine, which are then incorporated into growing polypeptide chains at positions normally occupied by phenylalanine. [2]This leads to the synthesis of proteins with altered structure and function.
2.3. Disruption of Cellular Processes
The incorporation of thienylalanine into proteins can have wide-ranging effects on cellular processes. The resulting aberrant proteins can have altered enzymatic activity, stability, and protein-protein interactions, ultimately leading to the observed phenotypes such as growth inhibition in microorganisms.
Quantitative Data on Biological Activity
The biological effects of thienylalanine and its derivatives have been quantified in various studies. The following tables summarize some of the key quantitative data available in the literature.
| Compound | Target/Organism | Assay Type | Value | Reference |
| β-2-thienyl-dl-alanine | Phenylalanine intestinal transport (rat) | In vivo perfusion | Ki = 81 mM | |
| β-2-thienyl-dl-alanine | Phenylalanine hydroxylase (rat liver) | Enzyme kinetics | Apparent Km for Phe changed from 0.61 mM to 2.70 mM in the presence of 24 mM inhibitor | |
| β-2-thienyl-dl-alanine | Phenylalanine hydroxylase (rat kidney) | Enzyme kinetics | Apparent Km for Phe changed from 0.50 mM to 1.60 mM in the presence of 24 mM inhibitor |
Note: This table is a representative sample and not an exhaustive list of all published data.
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and biological evaluation of thienylalanine compounds.
4.1. Synthesis of β-2-Thienylalanine
Several methods for the synthesis of thienylalanine have been reported. A common approach involves the condensation of a thienylmethyl halide with a protected malonic ester, followed by hydrolysis and decarboxylation.
Protocol: Synthesis of β-(3-benzo[b]thienyl)-DL-alanine Ethyl Ester
[3]1. Condensation: Diethyl acetamidomalonate is reacted with the corresponding arylmethyl halide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol). 2. Partial Hydrolysis: The resulting diester is partially hydrolyzed to the monoethyl ester using a controlled amount of base. 3. Decarboxylation: The monoethyl ester is then decarboxylated by heating to yield the DL-arylamino acid ethyl ester derivative. 4. Purification: The final product is purified using standard techniques such as crystallization or chromatography.
4.2. Microbial Growth Inhibition Assay
This assay is used to determine the antimicrobial activity of thienylalanine compounds and to confirm their phenylalanine antagonism.
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
[4][5]1. Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Bacillus subtilis) is prepared to a specific cell density (e.g., 1.0 × 105 cfu/mL). 2. Serial Dilutions: The thienylalanine compound is serially diluted in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the prepared bacterial suspension. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 30°C for 24 hours). 5. Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. 6. Reversal Studies: To confirm phenylalanine antagonism, parallel experiments are conducted where varying concentrations of phenylalanine are added to the wells containing the inhibitory concentrations of the thienylalanine compound.
4.3. Phenylalanine Hydroxylase Inhibition Assay
This in vitro assay measures the ability of thienylalanine compounds to inhibit the enzymatic activity of phenylalanine hydroxylase.
Protocol: In Vitro Phenylalanine Hydroxylase Activity Assay
[1][6][7]1. Enzyme Preparation: A crude or purified preparation of phenylalanine hydroxylase is obtained from a suitable source (e.g., rat liver homogenate). 2. Reaction Mixture: A reaction mixture is prepared containing a buffer, the enzyme, the substrate (L-phenylalanine), and the necessary cofactors (e.g., tetrahydrobiopterin). 3. Inhibitor Addition: The thienylalanine compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared. 4. Incubation: The reaction is initiated and incubated at a specific temperature for a set period. 5. Reaction Termination and Product Quantification: The reaction is stopped, and the amount of product (L-tyrosine) formed is quantified using a suitable method, such as high-performance liquid chromatography (HPLC) or a colorimetric assay. 6. Data Analysis: The percentage of inhibition is calculated, and kinetic parameters such as IC50 or Ki are determined.
Visualizations
5.1. Signaling and Mechanistic Pathways
The following diagrams illustrate the key mechanisms and experimental workflows related to thienylalanine compounds.
Conclusion and Future Directions
Thienylalanine and its derivatives have a rich history, from their early discovery as microbial growth inhibitors to their use as tools to probe the mechanisms of protein synthesis and enzyme function. The ability to act as a phenylalanine antagonist has made these compounds valuable in various areas of biochemical and pharmacological research.
For drug development professionals, thienylalanine-containing scaffolds offer interesting possibilities for the design of novel therapeutics. The thiophene ring can alter the physicochemical properties of a molecule, potentially improving its pharmacokinetic profile or target engagement. As our understanding of the role of specific enzymes and pathways in disease continues to grow, there may be new opportunities to leverage the unique properties of thienylalanine-based compounds in the development of targeted therapies. Future research in this area could focus on the synthesis of novel thienylalanine derivatives with enhanced potency and selectivity for specific biological targets, as well as the exploration of their potential in areas such as oncology, infectious diseases, and metabolic disorders.
References
- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting bacterial growth in biofilm conditions: rational design of novel inhibitors to mitigate clinical and food contamination using QSAR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers of 3-(3-Thienyl)-L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial landscape for 3-(3-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in drug discovery and peptide synthesis. This document details commercially available forms of the compound, provides typical product specifications, and outlines key experimental protocols for its synthesis and application. Furthermore, it explores a relevant signaling pathway where derivatives of thienylalanine have shown potential therapeutic relevance.
Commercial Availability
This compound is available from a range of chemical suppliers, primarily in its unprotected form and as an N-terminally Fmoc-protected derivative for use in solid-phase peptide synthesis. The tables below summarize the offerings from several prominent commercial vendors.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | L-3-thienylalanine | 3685-51-6 | Not specified | Sold under the "AldrichCPR" brand for early discovery research. Buyer assumes responsibility for confirming purity.[1] |
| Chem-Impex | β-(3-Thienyl)-L-alanine | 3685-51-6 | ≥ 99% (HPLC, Chiral purity) | |
| ChemicalBook | L-3-THIENYLALANINE | 3685-51-6 | ≥ 95% to ≥ 99% | Lists multiple suppliers with varying purities.[2] |
| Pharmaffiliates | This compound | 3685-51-6 | Not specified | Sold as a research chemical compound.[3] |
| Sunway Pharm Ltd | L-3-Thienylalanine | 3685-51-6 | 97% | [4] |
Table 2: Commercial Suppliers of Fmoc-3-(3-thienyl)-L-alanine
| Supplier | Product Name | CAS Number | Purity | Optical Rotation |
| Chem-Impex | Fmoc-β-(3-thienyl)-L-alanine | 186320-06-9 | ≥ 98% (Assay) | [a]D20 = -31 ± 3 ° (c=1 in DMF) |
| Fisher Scientific | N-Fmoc-3-(3-thienyl)-L-alanine, 95% | 186320-06-9 | 95% | Not specified[5] |
| P&S Chemicals | Fmoc-l-3-(3-thienyl)-alanine | 186320-06-9 | Not specified | Not specified[6] |
| Creative Peptides | Fmoc-L-3-(3-thienyl)alanine | 1260602-10-5 | Not specified | Not specified[7] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various chemical and enzymatic methods. Below are detailed protocols for its synthesis and subsequent use in peptide synthesis.
Enzymatic Synthesis of L-3-(3-Thienyl)-alanine
This protocol is adapted from a patented biotechnical process involving the transamination of a precursor.[8]
Objective: To synthesize L-3-(3-Thienyl)-alanine from 2-hydroxy-3-(3-thienyl)-acrylic acid using a transaminase.
Materials:
-
2-hydroxy-3-(3-thienyl)-acrylic acid
-
L-Aspartic acid
-
Transaminase enzyme preparation
-
Dowex 1 x 2 (Cl-) ion-exchange resin
-
0.05% Acetic acid
-
Sodium hydroxide (NaOH)
-
Ammonia solution
Procedure:
-
Prepare a solution containing 20 g of 2-hydroxy-3-(3-thienyl)-acrylic acid and 19 g of L-aspartic acid in an appropriate buffer.
-
Add the transaminase enzyme preparation to the solution.
-
Incubate the reaction mixture under optimal conditions for the enzyme (e.g., controlled temperature and pH) until the reaction reaches approximately 58% conversion to the product, yielding a concentration of about 11.5 g/L.
-
Stop the reaction and adjust the pH of the filtrate to 12 with NaOH.
-
Apply the solution to a column packed with 1 liter of Dowex 1 x 2 (Cl-) resin.
-
Wash the column with 2 liters of water adjusted to pH 9 with ammonia.
-
Elute the L-3-(3-Thienyl)-alanine with 4 liters of 0.05% acetic acid.
-
Concentrate the eluate to 300 ml in vacuo.
-
Lyophilize the concentrated solution to obtain the final product.
Expected Yield: Approximately 7.9 g (40%) of L-3-(3-Thienyl)-alanine with a purity of >90% (HPLC) and a D-enantiomer content of <0.2%. The expected optical rotation is -38.9° (c=1, H₂O).
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(3-thienyl)-L-alanine
This protocol outlines the general procedure for incorporating Fmoc-3-(3-thienyl)-L-alanine into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.[9][10][11][12]
Objective: To couple Fmoc-3-(3-thienyl)-L-alanine to a resin-bound peptide chain.
Materials:
-
Fmoc-protected Rink Amide resin (or other suitable resin)
-
Fmoc-3-(3-thienyl)-L-alanine
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Piperidine solution in DMF (20%, v/v)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of Fmoc-3-(3-thienyl)-L-alanine and an equimolar amount of HOBt or HOAt in DMF. Add 3-4 equivalents of DIC or HATU and allow to pre-activate for a few minutes. Add 6-8 equivalents of DIEA or NMM.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
Application in Drug Discovery: Targeting the GSK-3β Signaling Pathway
The incorporation of unique structural motifs, such as the thienyl group from this compound, is a key strategy in the design of novel therapeutic agents. Thienyl-containing compounds have been investigated as inhibitors of various kinases, including Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in the pathology of several diseases, notably Alzheimer's disease.[13][14][15][16][17]
The GSK-3β Signaling Pathway in Alzheimer's Disease
GSK-3β is a serine/threonine kinase that is constitutively active in cells and is regulated by inhibitory phosphorylation. In Alzheimer's disease, dysregulation of GSK-3β activity is linked to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, and an increase in the production of amyloid-beta (Aβ) peptides, both of which are pathological hallmarks of the disease.[18][19][20][21][22] The pathway is also involved in neuroinflammation, a contributing factor to the progression of neurodegenerative disorders.[23][24][25]
Below is a diagram illustrating a simplified overview of the GSK-3β signaling pathway and its role in Alzheimer's disease pathology, highlighting the points of potential therapeutic intervention by inhibitors.
Caption: GSK-3β signaling in Alzheimer's disease and point of inhibition.
This whitepaper provides a foundational guide for researchers and drug developers working with this compound. The information on commercial suppliers, synthesis and application protocols, and its relevance in targeting key signaling pathways like GSK-3β, should facilitate further investigation and application of this versatile building block in the development of novel therapeutics.
References
- 1. L-3-thienylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. L-3-THIENYLALANINE | 3685-51-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. L-3-Thienylalanine - CAS:3685-51-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. N-Fmoc-3-(3-thienyl)-L-alanine, 95% | Fisher Scientific [fishersci.ca]
- 6. pschemicals.com [pschemicals.com]
- 7. Fmoc-L-3-(3-thienyl)alanine - Creative Peptides [creative-peptides.com]
- 8. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. biomatik.com [biomatik.com]
- 13. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandf.figshare.com [tandf.figshare.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of Glycogen Synthase Kinase 3 Beta in Neuroinflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-(3-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of novel peptides and therapeutic agents. Its unique thienyl side chain offers distinct structural and electronic properties, making it a valuable component in drug discovery and biochemical research, particularly in the development of compounds targeting neurological and metabolic diseases. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, along with an overview of its applications and relevant experimental contexts.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 3685-51-6 | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | ≥ 99% (HPLC, Chiral purity) | |
| Solubility | Information not readily available. Unnatural amino acids often have varying solubility in aqueous and organic solvents. | |
| Storage Temperature | 2-8°C, sealed in a dry, dark place. |
Hazard Identification and Safety Precautions
This compound is classified as an irritant. Adherence to appropriate safety protocols is essential to minimize risk during handling and experimentation.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: Safety Data Sheet
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder outside of a fume hood.
-
Skin and Body Protection: A laboratory coat and appropriate footwear.
Handling and Storage
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place.
-
Recommended storage temperature is between 2-8°C.
-
Toxicology and Ecotoxicity
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for its incorporation into a peptide chain using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the key steps for incorporating Fmoc-3-(3-thienyl)-L-alanine into a growing peptide chain on a solid support.
Materials:
-
Fmoc-3-(3-thienyl)-L-alanine
-
Resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Washing solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Ether (for precipitation)
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate Fmoc-3-(3-thienyl)-L-alanine with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Once the peptide synthesis is complete, remove the final N-terminal Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold ether, and then purify using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Activity and Signaling Pathways
Currently, there is no publicly available data to suggest that this compound itself has intrinsic activity on specific biological signaling pathways. Its primary role in drug development is as a structural component. By incorporating it into peptides, researchers can modulate the pharmacological properties of the final molecule, such as its binding affinity to a target receptor or its metabolic stability.
For instance, if a peptide containing this compound is designed to be an antagonist for a G-protein coupled receptor (GPCR), the relevant signaling pathway would be that of the specific GPCR being targeted. The inclusion of the unnatural amino acid is a strategy to enhance the desired antagonistic effect.
Caption: A conceptual diagram of a GPCR antagonist peptide.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is a valuable tool for chemical biologists and medicinal chemists. While it is classified as an irritant, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and proper handling techniques, can mitigate the risks associated with its use. A thorough understanding of its properties and the implementation of the safety measures outlined in this guide will ensure its safe and effective use in research and development.
References
Methodological & Application
Solid-Phase Peptide Synthesis of Peptides Containing 3-(3-Thienyl)-L-alanine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, offering the potential to enhance biological activity, increase metabolic stability, and introduce novel functionalities. 3-(3-Thienyl)-L-alanine, an analog of phenylalanine containing a thiophene ring, is a particularly interesting building block. The unique electronic properties and steric bulk of the thienyl group can influence peptide conformation and receptor interactions, making it a valuable tool for designing innovative peptide-based therapeutics.[1] This application note provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc chemistry.
Core Principles
The synthesis follows the standard Fmoc/tBu solid-phase peptide synthesis strategy, which involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid support. The process consists of iterative cycles of deprotection, coupling, and washing.
Data Presentation
Successful incorporation of this compound into a peptide sequence is dependent on optimized coupling conditions. The following table provides expected outcomes for the synthesis of a model peptide containing this unnatural amino acid, based on standard coupling protocols.
| Parameter | Expected Value | Method of Analysis |
| Coupling Efficiency | >99% per cycle | Qualitative Ninhydrin Test / UV-Vis spectroscopy of piperidine-dibenzofulvene adduct |
| Crude Peptide Purity | 70-85% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Final Peptide Yield (after purification) | 15-30% (sequence dependent) | Mass Spectrometry (MS) and UV Spectrophotometry |
| Identity Confirmation | Correct molecular weight | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Note: Yields and purity are highly dependent on the specific peptide sequence, length, and the efficiency of each coupling and deprotection step. A standard amino acid coupling cycle should be >99% efficient. For a 20-amino acid peptide, a crude purity of >82% would be expected, while a 30-amino acid peptide would be expected to have a crude purity of >74%.[2]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the manual solid-phase synthesis of a peptide incorporating this compound.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-3-(3-Thienyl)-L-alanine.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine.
-
Diisopropylethylamine (DIPEA).
-
Methanol (MeOH).
-
Diethyl ether (Et2O), cold.
-
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can also be used, particularly for sterically hindered couplings.
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O).
-
Washing Solvents: DMF, DCM, MeOH.
Synthesis Workflow Diagram
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol
1. Resin Swelling and Preparation
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
2. Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
3. Amino Acid Coupling
This protocol describes the coupling of the next amino acid in the sequence. For coupling Fmoc-3-(3-Thienyl)-L-alanine, the same procedure is followed.
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HCTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid/HCTU solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
4. Peptide Chain Elongation
Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
5. Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection by following step 2.
6. Final Washing
After the final deprotection, wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum for at least 1 hour.
7. Cleavage and Side-Chain Deprotection
-
Add the freshly prepared cleavage cocktail (TFA/TIS/H₂O) to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The triisopropylsilane (TIS) acts as a scavenger to trap reactive cations generated during the cleavage, which is particularly important for peptides containing sensitive residues.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
8. Peptide Precipitation and Isolation
-
Reduce the volume of the combined filtrate by approximately half under a gentle stream of nitrogen.
-
Add the concentrated peptide solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Logical Diagram for Troubleshooting Incomplete Coupling
Caption: Troubleshooting logic for incomplete coupling reactions.
Purification and Characterization
The crude peptide should be purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product should be assessed by analytical RP-HPLC, and its identity confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[3][4]
Potential Side Reactions and Considerations
-
Racemization: While generally low with standard coupling reagents, racemization can be a concern. Using HCTU or HATU helps to minimize this side reaction.[5]
-
Thiophene Ring Stability: The thiophene ring is generally stable under standard SPPS and TFA cleavage conditions. However, prolonged exposure to strong acids should be avoided. The inclusion of scavengers like TIS in the cleavage cocktail is crucial to prevent potential alkylation of the electron-rich thiophene ring by carbocations generated from protecting groups.
-
Aggregation: As with any peptide synthesis, aggregation of the growing peptide chain can lead to incomplete reactions. If aggregation is suspected (e.g., due to repeated positive Kaiser tests), using stronger coupling reagents, elevated temperatures (if using a microwave synthesizer), or incorporating pseudoproline dipeptides in the sequence may be beneficial.
Conclusion
The solid-phase synthesis of peptides containing this compound can be successfully achieved using standard Fmoc/tBu chemistry with careful optimization of coupling and cleavage conditions. The protocol outlined in this application note provides a robust framework for the incorporation of this valuable unnatural amino acid, enabling the exploration of novel peptide therapeutics with potentially enhanced properties. Consistent monitoring of reaction completion and proper analytical characterization are essential for obtaining high-quality peptides.
References
Application Notes and Protocols for Incorporating 3-(3-Thienyl)-L-alanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-L-alanine is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptides for pharmaceutical and biochemical research.[1] Its unique thiophene side chain, a bioisostere of the phenyl ring in Phenylalanine and the indole ring in Tryptophan, offers distinct steric and electronic properties.[2][3][4] Incorporation of this residue can significantly influence the conformational properties, stability, and biological activity of peptides, making it a key component in the design of new therapeutic agents, particularly in the field of neuroscience and drug discovery.[2] These application notes provide detailed protocols for the incorporation of Fmoc-3-(3-Thienyl)-L-alanine into peptide sequences using solid-phase peptide synthesis (SPPS), along with relevant data on the biophysical properties of the resulting peptides.
Key Properties of Fmoc-3-(3-Thienyl)-L-alanine
A summary of the key properties of the starting material for synthesis is provided below.
| Property | Value |
| Chemical Name | (S)-N-Fmoc-3-thienylalanine |
| Molecular Formula | C₂₂H₁₉NO₄S |
| Molecular Weight | 393.4 g/mol |
| Appearance | Pale white to white solid/powder |
| Purity (Assay) | ≥ 98% |
| Storage Conditions | 0 - 8 °C |
Data sourced from Chem-Impex.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines a representative manual Fmoc-SPPS procedure for the synthesis of a model peptide incorporating this compound.
1. Resin Preparation:
-
Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 1-2 hours.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (General Cycle):
-
In a separate vessel, dissolve 3-4 equivalents of the Fmoc-protected amino acid and a suitable coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add 6-8 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Coupling of Fmoc-3-(3-Thienyl)-L-alanine:
-
Due to the potential for steric hindrance from the thienyl group, a double coupling is recommended to ensure high coupling efficiency.
-
Follow the general amino acid coupling protocol (Step 3).
-
After the initial 1-2 hour coupling, drain the solution, wash with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-3-(3-Thienyl)-L-alanine.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and deprotected, wash the resin with DMF and then with Dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Protocol 2: Peptide Purification and Characterization
1. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions and analyze for purity.
-
Pool the pure fractions and lyophilize to obtain a white, fluffy powder.
2. Characterization:
-
HPLC Analysis: Confirm the purity of the final peptide using analytical RP-HPLC.
-
Mass Spectrometry: Determine the molecular weight of the peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the successful incorporation of this compound.
Application Data: Opioid Receptor Binding
While specific data for peptides containing this compound is limited in publicly available literature, a study on deltorphin I analogs provides valuable insight into the effects of a closely related isomer, 3-(2-thienyl)alanine, on receptor binding.[5] In this study, Phenylalanine at position 3 of deltorphin I was replaced with 3-(2-thienyl)alanine. The resulting analog was tested for its binding affinity to delta (δ), mu (μ), and kappa (κ) opioid receptors.
Table 1: Opioid Receptor Binding Affinities of a Deltorphin I Analog
| Peptide Sequence | Modification | δ-Receptor Ki (nM) | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) |
| Tyr-D-Ala-Phe -Asp-Val-Val-Gly-NH₂ | Parent Peptide | - | - | - |
| Tyr-D-Ala-Thi -Asp-Val-Val-Gly-NH₂ | Phe³ → 3-(2-Thienyl)alanine | 1.38 | > 10,000 | > 10,000 |
Data from Mosberg et al. (1994).[5] Ki represents the inhibition constant.
The data demonstrates that the substitution of Phenylalanine with 3-(2-thienyl)alanine results in a peptide with high affinity and selectivity for the delta-opioid receptor.[5] This suggests that this compound may also be a useful surrogate for aromatic amino acids in designing receptor-specific ligands.
Mechanism of Action: Delta-Opioid Receptor Signaling
The binding of a peptide agonist, such as a deltorphin analog containing thienylalanine, to the delta-opioid receptor (a G-protein coupled receptor - GPCR) initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and the inhibition of N-type voltage-gated calcium channels. These actions collectively lead to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing an analgesic effect.
Caption: Simplified signaling pathway of the delta-opioid receptor upon agonist binding.
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy in medicinal chemistry and drug discovery. The protocols and data presented here provide a framework for researchers to utilize this unique amino acid in the synthesis of novel peptide analogs. The ability of the closely related 3-(2-thienyl)alanine to confer high receptor affinity and selectivity highlights the potential of this class of unnatural amino acids in developing targeted therapeutics. Further research into the specific effects of the 3-thienyl isomer on peptide structure and function is warranted.
References
- 1. revvity.com [revvity.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid receptor binding requirements for the delta-selective peptide deltorphin. I: Phe3 replacement with ring-substituted and heterocyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-3-(3-Thienyl)-L-alanine Coupling in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-3-(3-Thienyl)-L-alanine is a non-natural amino acid analog that has garnered significant interest in peptide synthesis and drug development.[1] Its unique thiophene side chain can impart distinct structural and electronic properties to peptides, potentially enhancing their stability, bioactivity, and receptor binding affinities.[1][2] The incorporation of this building block into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) is crucial for exploring its potential in novel therapeutics.[1][3] However, the bulky nature of the 3-thienyl group may present steric hindrance, leading to challenges in achieving efficient and complete coupling reactions using standard SPPS protocols.[4][5]
These application notes provide a comprehensive overview of the challenges and recommended strategies for the successful coupling of Fmoc-3-(3-Thienyl)-L-alanine in Fmoc-based SPPS. Detailed protocols and comparative data are presented to guide researchers in optimizing their synthesis workflows.
Challenges in Coupling Fmoc-3-(3-Thienyl)-L-alanine
The primary challenge in incorporating Fmoc-3-(3-Thienyl)-L-alanine is overcoming the potential for incomplete coupling reactions. This issue stems from several factors:
-
Steric Hindrance: The thiophene ring is a bulky side chain that can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[4] Standard coupling reagents may not be potent enough to overcome this steric barrier effectively.[4]
-
Peptide Aggregation: Sequences containing hydrophobic or bulky amino acids like thienylalanine have a tendency to form secondary structures (e.g., β-sheets) and aggregate on the resin.[6] This aggregation can mask the reactive sites, leading to failed or truncated sequences.[6]
-
Slow Reaction Kinetics: Steric hindrance can significantly slow down the rate of the coupling reaction.[4] Insufficient reaction time will result in a low coupling yield.
Recommended Coupling Strategies
To address these challenges, several strategies involving the choice of coupling reagents, reaction conditions, and specialized techniques can be employed.
Selection of High-Potency Coupling Reagents
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings.[4] More powerful in-situ activating reagents are highly recommended.
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective as they form highly reactive O-acylisourea esters that can overcome steric barriers.[4][7][8] COMU is a newer generation reagent with efficiencies comparable to HATU, but with improved safety and solubility profiles.[8][9]
-
Phosphonium Salts: PyBOP and PyAOP are also highly efficient coupling reagents, particularly effective for hindered couplings.[4][9]
-
Acyl Fluoride Formation: For extremely difficult couplings, converting the Fmoc-amino acid to its corresponding acyl fluoride is a highly effective strategy.[4] Reagents like TFFH can be used for the in-situ generation of amino acid fluorides.[8]
Optimization of Reaction Conditions
-
Reaction Time and Temperature: Increasing the coupling reaction time, for example, from 1-2 hours to several hours or even overnight, can help drive the reaction to completion.[4] Gentle heating can also be applied, but must be done cautiously to minimize the risk of racemization.[4]
-
Microwave-Assisted SPPS (MA-SPPS): The use of microwave energy to heat the reaction is a highly effective method to accelerate and improve the efficiency of difficult couplings, including those involving sterically hindered residues.[4][10]
-
Solvent Choice: The solvent plays a critical role in solvating the peptide-resin complex and preventing aggregation. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[4] For particularly challenging sequences, a "magic mixture" of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[6]
Advanced Methodologies
-
Double Coupling: A straightforward and effective method is to simply repeat the coupling step with a fresh portion of activated amino acid and reagents. This can significantly improve the yield for a difficult coupling.[4]
-
Capping: After the coupling step, any unreacted N-terminal amines can be irreversibly capped, typically with acetic anhydride. This prevents the formation of deletion sequences in the final product.
Data Presentation: Coupling Reagent Effectiveness
| Coupling Reagent Class | Example(s) | Relative Reactivity | Notes |
| Carbodiimides | DIC, DCC | Low to Moderate | Often insufficient for sterically hindered couplings.[4] DIC is preferred for SPPS as the urea byproduct is soluble.[9] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective, especially for hindered residues.[4][9] |
| Uronium/Aminium Salts | HBTU, TBTU | High | More reactive than carbodiimides. Can be insufficient for the most hindered residues.[4] |
| Uronium/Aminium Salts (Guanidinium-type) | HCTU, HATU, COMU | Very High | Generally considered the most effective reagents for difficult couplings.[4][8] HATU and COMU are often superior to HBTU.[8] |
| Acyl Fluoride Precursors | TFFH | Highest | Generates highly reactive acyl fluorides in-situ, ideal for extremely hindered couplings.[4][8] |
Experimental Protocols
Note: All procedures should be performed in a properly ventilated fume hood. Use appropriate personal protective equipment (PPE). Ensure DMF is peptide synthesis grade and amine-free.[11]
Protocol 1: Standard Coupling using HCTU
This protocol is a robust starting point for the coupling of Fmoc-3-(3-Thienyl)-L-alanine.
-
Resin Preparation:
-
Start with the deprotected resin (free N-terminal amine) in a reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Coupling Solution Preparation:
-
In a separate vessel, prepare the activation solution immediately before use.
-
Dissolve Fmoc-3-(3-Thienyl)-L-alanine (4 eq. relative to resin loading), HCTU (3.9 eq.), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (8 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the coupling solution to the washed resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
To monitor the reaction, a small sample of resin can be taken for a Kaiser test. A negative test (yellow beads) indicates a complete reaction.[12]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection step.
-
Protocol 2: Double Coupling for Difficult Couplings using HATU
This protocol is recommended if the standard coupling is found to be incomplete or for sequences known to be difficult.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-3-(3-Thienyl)-L-alanine (4 eq.) by dissolving it with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF. Allow pre-activation for 1-5 minutes.[4]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.[4]
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).[4]
-
-
Second Coupling:
-
Prepare a fresh solution of activated Fmoc-3-(3-Thienyl)-L-alanine as described in step 1.2.
-
Add the fresh solution to the resin and agitate for another 1-2 hours.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the absence of free amines.
-
Protocol 3: Acyl Fluoride Coupling for Extremely Hindered Cases
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail to achieve complete coupling.
-
Acyl Fluoride Formation:
-
In an anhydrous vessel, dissolve Fmoc-3-(3-Thienyl)-L-alanine (4 eq.) in anhydrous DCM or DMF.
-
Add TFFH (3.9 eq.) and a suitable base like DIPEA (8 eq.).
-
Allow the reaction to proceed for approximately 10-15 minutes to form the acyl fluoride in-situ.
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 1-4 hours. Monitor for completion using the Kaiser test.
-
-
Washing:
-
Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. mesalabs.com [mesalabs.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Protecting Group Strategies for 3-(3-Thienyl)-L-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis and incorporation of the non-proteinogenic amino acid 3-(3-Thienyl)-L-alanine into peptides and other pharmaceutical compounds. The selection of an appropriate protecting group strategy is critical for minimizing side reactions, ensuring high yields, and achieving the desired final product with high purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery, prized for the unique electronic and steric properties conferred by its thienyl side chain. Effective chemical manipulation of this amino acid, particularly in the context of solid-phase peptide synthesis (SPPS), necessitates a robust protecting group strategy for its amino and carboxyl functionalities. The inherent stability of the thiophene ring under standard peptide synthesis conditions generally obviates the need for side-chain protection, simplifying the overall synthetic scheme.
Protecting Group Strategies
The choice of protecting groups for the α-amino and α-carboxyl groups of this compound is primarily dictated by the overall synthetic strategy, particularly the intended deprotection conditions and orthogonality with other protecting groups in the molecule. The two most common strategies in peptide synthesis are the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the amine and the acid-labile tert-butyl (tBu) group for the carboxylate (Fmoc/tBu strategy), and the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and a benzyl (Bzl)-based group for the carboxylate (Boc/Bzl strategy).
N-Terminal Protection
The selection of the N-terminal protecting group is a critical first step. The most widely used are the Fmoc and Boc groups.
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions and is readily cleaved by a secondary amine base, typically piperidine. This orthogonality makes it the preferred choice for SPPS when acid-labile side-chain protecting groups are employed on other amino acids.
-
Boc (tert-Butyloxycarbonyl): The Boc group is stable to basic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). This is the hallmark of the Boc/Bzl strategy in SPPS.
C-Terminal Protection
Protection of the carboxylic acid is essential to prevent unwanted side reactions during peptide coupling. Common protecting groups include various esters:
-
Methyl (Me) or Ethyl (Et) Esters: These simple esters are stable under neutral and mildly acidic or basic conditions. They are typically removed by saponification with a base like NaOH or LiOH.
-
Benzyl (Bzl) Ester: Stable to a wide range of conditions, the benzyl ester is typically removed by hydrogenolysis (catalytic hydrogenation).
-
tert-Butyl (tBu) Ester: This ester is stable to basic conditions and hydrogenolysis but is readily cleaved by moderate to strong acids like TFA.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the protection of this compound. Please note that yields are indicative and may vary based on reaction scale and purity of reagents.
Table 1: N-Terminal Protection of this compound
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Fmoc | Fmoc-OSu | NaHCO₃ | 1,4-Dioxane/H₂O | 4 - 6 | 90 - 98 |
| Boc | (Boc)₂O | NaOH | t-BuOH/H₂O | 12 - 18 | 85 - 95 |
Table 2: C-Terminal Protection of this compound
| Protecting Group | Reagent | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Ester | SOCl₂/MeOH | - | Methanol | 2 - 4 | 90 - 97 |
| Benzyl Ester | Benzyl alcohol | p-TsOH | Toluene | 12 - 24 | 80 - 90 |
| tert-Butyl Ester | isobutylene | H₂SO₄ (cat.) | Dioxane | 48 - 72 | 70 - 85 |
Experimental Protocols
Protocol 1: Synthesis of N-Fmoc-3-(3-Thienyl)-L-alanine
Materials:
-
This compound
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
To this solution, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield N-Fmoc-3-(3-Thienyl)-L-alanine.
Protocol 2: Synthesis of N-Boc-3-(3-Thienyl)-L-alanine
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Citric acid solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add a solution of sodium hydroxide (1.1 eq) to achieve a clear solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) and stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, concentrate the mixture in vacuo to remove the tert-butanol.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 3 with a cold 10% citric acid solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Boc-3-(3-Thienyl)-L-alanine.
Protocol 3: Incorporation of Fmoc-3-(3-Thienyl)-L-alanine into a Peptide Sequence via SPPS
Materials:
-
Fmoc-protected resin (e.g., Wang or Rink Amide)
-
N-Fmoc-3-(3-Thienyl)-L-alanine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin-bound amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve N-Fmoc-3-(3-Thienyl)-L-alanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the carboxylic acid.
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, deprotect the N-terminal Fmoc group. Wash the resin with DMF and then dichloromethane (DCM), and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The protecting group strategies outlined in this document provide a robust framework for the successful synthesis and incorporation of this compound into peptides and other complex molecules. The stability of the thienyl side chain simplifies the overall process by eliminating the need for a specific side-chain protecting group. By following the detailed protocols and considering the quantitative data provided, researchers can confidently utilize this valuable unnatural amino acid in their synthetic endeavors.
using 3-(3-Thienyl)-L-alanine as a phenylalanine replacement
Starting Research: Thienyl-Alanine
I'm currently initiating a thorough investigation into the applications and properties of 3-(3-Thienyl)-L-alanine as a substitute for phenylalanine in biological contexts. My initial focus is on gathering information from Google, encompassing applications, properties, and experimental data. The goal is to establish a solid foundation of existing knowledge for future in-depth analysis.
Digging Deeper: Methodologies Emerge
I'm now focusing on identifying experimental protocols and methodologies for incorporating this compound. I'm actively seeking techniques for its use in peptides and proteins, and assays to measure its effects. I'm also searching for quantitative data on its impact on protein structure, function, and binding affinities. My next step will be organizing this data and drafting detailed protocols.
Gathering: Broadening Scope
I'm expanding my data collection to include the impact of this compound on protein structure, function, and binding. I'm actively compiling this quantitative data, aiming to create structured tables for easy comparison. The next stage is drafting detailed, step-by-step experimental protocols based on the methodologies I've gathered.
Application Notes and Protocols for the Analytical Detection of 3-(3-Thienyl)-L-alanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3-(3-Thienyl)-L-alanine, into peptide structures is a key strategy in modern drug discovery to enhance potency, stability, and pharmacokinetic profiles. Accurate and robust analytical methods are therefore essential for the characterization and quantification of these modified peptides. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound in peptide samples, primarily focusing on methods involving peptide hydrolysis followed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
A critical consideration for the accurate quantification of any amino acid in a peptide is its stability during the hydrolysis step, which is required to break the peptide bonds and liberate the individual amino acids. While acid hydrolysis is a common and effective method, it can lead to the degradation of certain amino acids.[1][2][3] The stability of this compound under standard acid hydrolysis conditions (e.g., 6N HCl at 110°C for 24 hours) is not extensively documented in publicly available literature. Therefore, a preliminary stability assessment or the use of a milder enzymatic hydrolysis approach is recommended for accurate quantification.
Analytical Workflow Overview
The general workflow for determining the content of this compound in a peptide sample involves several key stages, from sample preparation to data analysis.
Caption: General workflow for the analysis of this compound in peptides.
Experimental Protocols
Protocol 1: Peptide Hydrolysis
Objective: To liberate constituent amino acids from the peptide backbone. Two primary methods are presented: acid hydrolysis and enzymatic hydrolysis.
Method 1A: Acid Hydrolysis (with Caution)
Standard acid hydrolysis is a robust method but may cause degradation of sensitive amino acids.[1] The recovery of this compound using this method should be determined experimentally by running a standard of the free amino acid in parallel.
Materials:
-
Peptide sample
-
6N HCl with 1% phenol (to protect tyrosine from halogenation)[1]
-
Hydrolysis tubes
-
Vacuum hydrolysis station or nitrogen flushing system
-
Heating block or oven at 110°C
Procedure:
-
Accurately weigh 1-5 mg of the lyophilized peptide into a hydrolysis tube.
-
Add a known amount of 6N HCl with 1% phenol to the tube.
-
Freeze the sample in a dry ice/ethanol bath and apply a vacuum to remove oxygen. Alternatively, flush the tube with nitrogen gas.
-
Seal the tube under vacuum or nitrogen.
-
Place the sealed tube in a heating block or oven at 110°C for 24 hours. For peptides containing sterically hindered bonds (e.g., between Ile, Val), longer hydrolysis times (up to 72 hours) may be necessary.[1]
-
After hydrolysis, cool the tube to room temperature and carefully open it.
-
Dry the sample under vacuum to remove the HCl.
-
Reconstitute the dried hydrolysate in a known volume of an appropriate buffer (e.g., 0.1N HCl) for subsequent analysis.
Method 1B: Enzymatic Hydrolysis
Enzymatic hydrolysis is a milder alternative that can prevent the degradation of acid-labile amino acids.[2] However, complete hydrolysis can be challenging and depends on the peptide sequence and the enzymes used.
Materials:
-
Peptide sample
-
Enzyme mixture (e.g., a combination of aminopeptidases and prolidase for complete digestion)[2]
-
Appropriate digestion buffer (refer to enzyme manufacturer's recommendations)
-
Incubator at the optimal temperature for the enzymes (e.g., 37°C)
Procedure:
-
Dissolve the peptide sample in the recommended digestion buffer.
-
Add the enzyme mixture to the peptide solution. The enzyme-to-substrate ratio should be optimized for complete digestion.
-
Incubate the mixture at the optimal temperature for the enzymes for a sufficient duration (e.g., 24-48 hours).
-
Stop the reaction by adding a small amount of acid (e.g., trifluoroacetic acid) or by heat inactivation, as recommended by the enzyme supplier.
-
The resulting amino acid mixture is ready for derivatization and analysis.
Protocol 2: Amino Acid Derivatization and HPLC Analysis
Objective: To derivatize the free amino acids for detection by UV or fluorescence and separate them by HPLC.
Method 2A: AccQ•Tag (AQC) Derivatization
Materials:
-
Waters AccQ•Tag Ultra Derivatization Kit
-
Peptide hydrolysate
-
Borate buffer
-
AccQ•Tag Ultra reagent
-
Heating block at 55°C
Procedure:
-
To 10 µL of the peptide hydrolysate, add 70 µL of AccQ•Tag Ultra borate buffer.
-
Add 20 µL of the reconstituted AccQ•Tag Ultra reagent.
-
Vortex the mixture immediately.
-
Heat the vial at 55°C for 10 minutes.
-
The derivatized sample is now ready for HPLC analysis.
HPLC Conditions:
-
Column: Waters AccQ•Tag Ultra C18 column (or equivalent)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 60% B over 15-20 minutes) should be optimized to resolve all amino acids.
-
Flow Rate: As recommended for the column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Detection: UV at 260 nm.
Method 2B: FMOC-Cl Derivatization
Materials:
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution in acetonitrile
-
Peptide hydrolysate
-
Borate buffer (pH ~9)
Procedure:
-
Mix the peptide hydrolysate with borate buffer.
-
Add an excess of FMOC-Cl solution and vortex.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 20-30 minutes).
-
Quench the reaction by adding an amine-containing reagent (e.g., glycine or amantadine).
-
The sample is ready for HPLC analysis.
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.2)
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the FMOC-amino acid derivatives.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection: Fluorescence (Excitation: 266 nm, Emission: 305 nm).
Protocol 3: LC-MS/MS Analysis
Objective: To provide a highly sensitive and specific method for the quantification of this compound, especially in complex matrices. This method is ideally suited for use with a stable isotope-labeled internal standard.[4][5]
Sample Preparation:
-
Perform peptide hydrolysis as described in Protocol 1.
-
Prior to hydrolysis, spike the sample with a known amount of stable isotope-labeled this compound (e.g., ¹³C, ¹⁵N labeled).
-
After hydrolysis and drying, reconstitute the sample in the initial mobile phase. Derivatization is often not necessary for LC-MS/MS but can be used to improve chromatographic retention and sensitivity.
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A shallow gradient should be optimized to ensure good separation from other amino acids.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard need to be determined by infusing a standard solution of the analyte.[6]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Recovery of this compound after Different Hydrolysis Methods
| Hydrolysis Method | Recovery of Standard Amino Acids (%) | Recovery of this compound (%) |
| Acid Hydrolysis (6N HCl, 110°C, 24h) | >95% (for stable AAs) | To be determined |
| Enzymatic Hydrolysis | >98% (for all AAs) | To be determined |
Table 2: Hypothetical HPLC-UV Method Performance for Quantifying Derivatized this compound
| Parameter | Value |
| Retention Time (min) | To be determined |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linearity (R²) | >0.99 |
| Precision (%RSD) | <5% |
| Accuracy (% Recovery) | 95-105% |
Table 3: Hypothetical LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Stable Isotope-labeled Standard | To be determined | To be determined | To be determined |
Logical Relationships in Method Development
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
The analytical methods described provide a comprehensive framework for the detection and quantification of this compound in peptide samples. The choice of hydrolysis and detection method should be guided by the specific requirements of the analysis, with careful consideration of the potential for degradation of the target amino acid during sample preparation. For the highest accuracy and sensitivity, particularly in complex biological matrices, an LC-MS/MS method employing a stable isotope-labeled internal standard is recommended. Validation of the chosen method is crucial to ensure reliable and reproducible results in research and drug development settings.
References
- 1. keypublishing.org [keypublishing.org]
- 2. Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 5. Isotope Labeled Peptides [novoprolabs.com]
- 6. forensicrti.org [forensicrti.org]
chiral HPLC method for 3-(3-Thienyl)-L-alanine enantiomeric purity
An Application Note and Protocol for the Chiral HPLC Method for Determining the Enantiomeric Purity of 3-(3-Thienyl)-L-alanine.
Introduction
This compound is a synthetic amino acid analog of phenylalanine that has garnered significant interest in pharmaceutical research and development. As with many chiral compounds, the biological activity of its enantiomers can differ substantially. Consequently, the ability to accurately determine the enantiomeric purity of this compound is critical for quality control and regulatory purposes. This application note details a robust chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the D- and L-enantiomers of this compound.
Principle
This method employs a chiral stationary phase (CSP) that selectively interacts with the enantiomers of this compound, leading to differential retention times and subsequent separation. The separation is achieved using an isocratic mobile phase, and the eluted enantiomers are detected by UV spectrophotometry. The enantiomeric purity is determined by calculating the relative peak areas of the two enantiomers.
Materials and Reagents
-
This compound reference standard: (Purity ≥ 99%)
-
3-(3-Thienyl)-D-alanine reference standard: (Purity ≥ 99%)
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Formic Acid: Analytical grade
-
Water: Deionized or HPLC grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The specific conditions are outlined in the table below.
| Parameter | Value |
| Column | Chiral AGP, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 10 mM Ammonium Formate in Water / Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
L-enantiomer stock solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase.
-
D-enantiomer stock solution (1 mg/mL): Accurately weigh 10 mg of 3-(3-Thienyl)-D-alanine reference standard and dissolve it in 10 mL of mobile phase.
-
System suitability solution (0.1 mg/mL of each enantiomer): Combine 1 mL of the L-enantiomer stock solution and 1 mL of the D-enantiomer stock solution, and dilute to 10 mL with the mobile phase.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the system suitability solution to verify the resolution and performance of the system. The resolution between the two enantiomer peaks should be greater than 1.5.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
Data Analysis
The enantiomeric purity (expressed as enantiomeric excess, % ee) of the this compound sample is calculated using the following formula:
% ee = [(AreaL - AreaD) / (AreaL + AreaD)] x 100
Where:
-
AreaL is the peak area of the L-enantiomer.
-
AreaD is the peak area of the D-enantiomer.
Results
The following table summarizes the expected retention times and a sample calculation for a hypothetical batch of this compound.
| Enantiomer | Retention Time (min) | Peak Area |
| 3-(3-Thienyl)-D-alanine | 8.5 | 1,500 |
| This compound | 10.2 | 298,500 |
| Resolution | > 1.5 | |
| Enantiomeric Excess (% ee) | 99.0% |
Visualizations
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Logical relationship of inputs, process, and outputs in the chiral separation.
Conclusion
The chiral HPLC method described in this application note provides a reliable and reproducible approach for determining the enantiomeric purity of this compound. The method is straightforward to implement and offers excellent resolution between the D- and L-enantiomers, making it a valuable tool for quality assessment in research and pharmaceutical manufacturing environments.
Mass Spectrometry Analysis of Peptides Containing 3-(3-Thienyl)-L-alanine: A Methodological Overview
Introduction
The incorporation of non-proteinogenic amino acids, such as 3-(3-Thienyl)-L-alanine, into peptide sequences is a key strategy in modern drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Accurate and detailed characterization of these modified peptides by mass spectrometry is crucial for confirming their identity, purity, and for understanding their behavior in biological systems. This application note provides a general framework and key considerations for the mass spectrometry analysis of peptides containing this compound, tailored for researchers, scientists, and drug development professionals.
General Workflow for Analysis
The analysis of a synthetic peptide containing this compound typically follows a multi-step process to ensure comprehensive characterization. This workflow is designed to confirm the molecular weight, determine the purity, and elucidate the sequence of the peptide.
Caption: General workflow for the synthesis and mass spectrometry analysis of a modified peptide.
Predicted Fragmentation of Peptides Containing this compound
The fragmentation of a peptide bond during tandem mass spectrometry (MS/MS) primarily yields b- and y-ions. The presence of the 3-(3-thienyl) group in the side chain of the alanine residue is expected to influence the fragmentation pattern. While specific data is unavailable, it is hypothesized that the thienyl group, being an aromatic system, could lead to characteristic neutral losses or specific fragment ions. The fragmentation diagram below illustrates the expected cleavage sites along a generic peptide backbone containing this compound (Thi-Ala).
Caption: Predicted fragmentation pattern of a peptide containing this compound.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of a novel synthetic peptide. These should be optimized for the specific peptide and instrumentation used.
Protocol 1: Sample Preparation for Mass Spectrometry
-
Peptide Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water, to a stock concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with 0.1% formic acid in water to a final concentration of 1-10 pmol/µL for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) System: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) with normalized collision energy in the range of 25-35.
-
Data Presentation
While specific quantitative data for a peptide containing this compound is not available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: Molecular Weight Confirmation
| Peptide Sequence (Hypothetical) | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| Ac-Gly-ThiAla-Arg-Pro-NH₂ | 521.2458 | 522.2531 | 1.5 |
Table 2: Hypothetical MS/MS Fragmentation Data for Ac-Gly-ThiAla-Arg-Pro-NH₂
| Ion Type | Fragment Sequence | Calculated m/z | Observed m/z |
| b₁ | Ac-Gly | 102.0550 | 102.0548 |
| b₂ | Ac-Gly-ThiAla | 255.0964 | 255.0961 |
| b₃ | Ac-Gly-ThiAla-Arg | 411.2013 | 411.2010 |
| y₁ | Pro-NH₂ | 115.0866 | 115.0865 |
| y₂ | Arg-Pro-NH₂ | 271.1915 | 271.1912 |
| y₃ | ThiAla-Arg-Pro-NH₂ | 424.2329 | 424.2325 |
Conclusion
The mass spectrometric analysis of peptides containing this compound is essential for their structural verification and purity assessment. Although specific fragmentation data for this modified amino acid is not widely published, the general protocols and analytical strategies outlined in this application note provide a robust starting point for researchers. The key to a successful analysis lies in the careful optimization of LC-MS/MS parameters and the detailed interpretation of the resulting fragmentation spectra. Further research into the specific fragmentation behavior of thienylalanine-containing peptides will be invaluable to the field of peptide-based drug discovery.
Application Notes and Protocols for NMR Spectroscopy of Peptides with 3-(3-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids, such as 3-(3-Thienyl)-L-alanine (3-Thia), into peptides is a key strategy in drug discovery for modulating structure, stability, and bioactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This document provides detailed application notes and experimental protocols for the NMR analysis of peptides containing this compound. It covers procedures for sample preparation, data acquisition for a suite of essential 1D and 2D NMR experiments, and a strategy for spectral assignment and structure determination. While specific published data for 3-Thia-containing peptides is scarce, this guide presents expected chemical shift values and key correlations based on the known properties of the amino acid and general peptide NMR principles to facilitate research in this area.
Introduction
This compound is an unnatural aromatic amino acid used as a bioisostere for Phenylalanine or Tryptophan in peptide design. Its unique electronic properties and steric profile, conferred by the sulfur-containing thiophene ring, can significantly influence peptide conformation and receptor interactions. Determining the precise structural impact of this modification is crucial for rational drug design.
High-resolution NMR spectroscopy allows for the determination of peptide structures in a near-physiological solution environment. By analyzing through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions, a detailed picture of the peptide's conformational ensemble can be constructed. This note outlines the workflow and protocols to achieve this for 3-Thia-containing peptides.
Experimental Protocols
NMR Sample Preparation
Meticulous sample preparation is critical for acquiring high-quality NMR data.[1] The following protocol is recommended.
Materials:
-
Lyophilized peptide containing this compound (>95% purity)
-
NMR Buffer (e.g., 20 mM Sodium Phosphate, pH 6.5)
-
Deuterium Oxide (D₂O, 99.9%)
-
Internal Standard (e.g., DSS or TSP)
-
High-quality 5 mm NMR tubes
Protocol:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the chosen NMR buffer to achieve a final concentration between 0.5 and 5 mM.[2] Higher concentrations are preferable for 2D experiments to improve the signal-to-noise ratio.
-
Add D₂O: Add D₂O to the sample to a final concentration of 5-10%. The deuterium signal is required for the NMR spectrometer's field-frequency lock.[3]
-
Add Internal Standard: Add a small aliquot of a concentrated stock solution of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP to a final concentration of ~10 µM for referencing the ¹H chemical shifts to 0 ppm.
-
pH Adjustment: Carefully adjust the pH of the sample using small volumes of dilute HCl or NaOH. The pH should be chosen to ensure peptide stability and solubility, typically between 4.0 and 7.0 for optimal results.[4]
-
Transfer to NMR Tube: Transfer approximately 500-600 µL of the final sample solution into a clean, high-quality NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting data acquisition. Check for sample stability by acquiring a 1D ¹H spectrum at the beginning and end of the experimental session.
NMR Data Acquisition
The following experiments are essential for the assignment and structural characterization of a 3-Thia-containing peptide. Experiments should be performed on a high-field NMR spectrometer (≥600 MHz) for optimal resolution.
Standard Suite of Experiments:
-
1D ¹H Spectrum: Provides an overview of the sample, checks for purity and aggregation, and helps optimize acquisition parameters.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system. This is crucial for identifying the type of amino acid.
-
2D COSY (Correlation Spectroscopy): Shows correlations between protons coupled through 2-3 bonds. It is used to identify adjacent protons within a spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Reveals protons that are close in space (< 5 Å), regardless of whether they are in the same residue.[5] This is the primary experiment for determining the 3D structure. For small to medium-sized peptides that may have a correlation time near the zero-crossing point for the NOE, a ROESY experiment is often preferred.
-
(Optional) 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This requires a ¹³C-labeled sample or a very high concentration at natural abundance and provides unambiguous assignments of carbon resonances.
Data Processing and Structure Determination Workflow
The process from raw data to a 3D structure follows a well-defined path.
Expected NMR Data for this compound Peptides
Due to a lack of specific published assignments for peptides containing this compound, the following tables provide expected chemical shift ranges. These values are estimates based on data for the free amino acid and typical shifts for peptides. Actual values will be sensitive to the local chemical environment, secondary structure, pH, and temperature.
Expected ¹H Chemical Shifts
The protons of the 3-Thia residue are labeled as shown below for clarity.
Hβ2, Hβ3: Beta Protons (diastereotopic)
H2', H4', H5': Thienyl Ring Protons
| Proton | Expected Chemical Shift (ppm) | Notes |
| NH | 8.0 - 8.8 | Amide proton. Shift is highly dependent on hydrogen bonding. |
| Hα | 4.4 - 4.9 | Alpha proton. |
| Hβ2, Hβ3 | 3.1 - 3.5 | Beta protons. Diastereotopic, will appear as separate signals. |
| H2' | 7.2 - 7.4 | Thienyl proton adjacent to sulfur and Cβ. |
| H5' | 7.3 - 7.5 | Thienyl proton adjacent to sulfur. |
| H4' | 7.0 - 7.2 | Thienyl proton between the other two ring carbons. |
Expected ¹³C Chemical Shifts
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C=O | 172 - 176 | Carbonyl carbon. |
| Cα | 52 - 58 | Alpha carbon. |
| Cβ | 32 - 38 | Beta carbon. |
| C3' | 135 - 140 | Thienyl carbon attached to the β-carbon. |
| C2' | 125 - 130 | Thienyl carbon adjacent to sulfur. |
| C4' | 127 - 132 | Thienyl carbon. |
| C5' | 122 - 127 | Thienyl carbon adjacent to sulfur. |
Resonance Assignment Strategy
The key to structure determination is the unambiguous assignment of all proton resonances.
-
Identify Spin Systems: Use the 2D TOCSY spectrum to group correlated protons into spin systems for each amino acid. The 3-Thia residue will have a characteristic pattern connecting the NH, Hα, Hβ, and the thienyl ring protons (specifically H2').
-
Sequential Assignment: Use the 2D NOESY spectrum to link the spin systems together in sequence. Look for NOEs between the Hα proton of residue i-1 and the NH proton of residue i (Hα(i-1) -> NH(i)).
-
Assign 3-Thia Sidechain: The TOCSY experiment should show a correlation from the Hβ protons to the H2' proton of the thiophene ring. Further COSY correlations can confirm the connectivity between H2', H4', and H5'.
-
Structural NOEs: Once assignments are complete, identify all cross-peaks in the NOESY spectrum. Intra-residue NOEs (e.g., Hα to thienyl protons) and long-range NOEs between distant residues provide the distance restraints needed for 3D structure calculation.
Conclusion
NMR spectroscopy is a powerful technique for characterizing the structure of peptides containing this compound. By following systematic protocols for sample preparation, data acquisition, and analysis, researchers can obtain detailed structural insights. The combination of TOCSY, COSY, and NOESY/ROESY experiments provides the necessary information for complete resonance assignment and the collection of distance restraints. This information is fundamental for understanding how the incorporation of this non-canonical amino acid influences peptide conformation, which is a critical step in the development of novel peptide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids [magres.apm.ac.cn]
- 3. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
Application Notes and Protocols: The Use of 3-(3-Thienyl)-L-alanine in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Thienyl)-L-alanine is a synthetic amino acid analogue that holds potential as a valuable research tool in the field of neurology. Its structural similarity to large neutral amino acids, such as phenylalanine and tyrosine, suggests a strong likelihood of interaction with the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a critical transporter expressed on the blood-brain barrier (BBB) and on neurons and glial cells, responsible for the transport of essential amino acids into the brain.[1][2] Dysregulation of LAT1 function has been implicated in various neurological disorders, making it a key target for therapeutic intervention and for understanding disease pathophysiology.[1][3]
These application notes provide a framework for utilizing this compound to investigate the role of LAT1 in neurological disorders. The protocols outlined below are designed to characterize its interaction with LAT1 and to assess its potential neuroprotective or neurotoxic effects.
Mechanism of Action: A Focus on LAT1 Inhibition
The primary hypothesized mechanism of action for this compound in a neurological context is the competitive inhibition of the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids across cell membranes.[4] In the brain, LAT1 is crucial for the uptake of essential amino acids that serve as precursors for neurotransmitters and for protein synthesis.[5][6] By competing with endogenous amino acids for binding to LAT1, this compound can be used to probe the functional significance of this transporter in various neurological processes.
dot
Caption: Hypothesized mechanism of this compound action.
Quantitative Data on LAT1 Inhibitors
While specific quantitative data for this compound is not yet widely available, the following table summarizes the half-maximal inhibitory concentrations (IC50) of other known LAT1 inhibitors. This information provides a valuable context for designing experiments and interpreting results.
| Compound | Cell Line/System | IC50 (µM) | Reference |
| JPH203 (KYT-0353) | S2 cells | 0.14 | [7] |
| JPH203 (KYT-0353) | HT-29 (human colon cancer) | 0.06 | [7] |
| KMH-233 | Not specified | 18 | [8] |
| 3-Iodo-L-tyrosine | Not specified | 7.9 | [8] |
| meta-substituted phenylalanine derivatives | Not specified | 5 - 10 | [8] |
| L-Phenylalanine | HEK-hLAT1 cells | 91.8 | [8] |
| L-Leucine | HEK-hLAT1 cells | 85 ± 21 | [9] |
| D-Leucine | HEK-hLAT1 cells | 220 ± 47 | [9] |
| L-Tyrosine | HEK-hLAT1 cells | 68 ± 34 | [9] |
| L-Tryptophan | HEK-hLAT1 cells | 160 ± 87 | [9] |
Experimental Protocols
Protocol 1: Competitive Inhibition of LAT1-Mediated Leucine Uptake in a Neuronal Cell Line
This protocol is designed to determine the inhibitory potency (IC50) of this compound on LAT1 function by measuring its ability to compete with the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-Leucine.
Materials:
-
Neuronal cell line expressing LAT1 (e.g., SH-SY5Y, PC-12)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound
-
[14C]-L-Leucine
-
Unlabeled L-Leucine (for positive control)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed the neuronal cells in 24-well plates at an appropriate density and culture until they reach approximately 80-90% confluency.
-
Preparation of Solutions: Prepare stock solutions of this compound and unlabeled L-Leucine in transport buffer. Prepare a working solution of [14C]-L-Leucine in transport buffer.
-
Uptake Assay: a. Aspirate the culture medium and wash the cells twice with pre-warmed transport buffer. b. Pre-incubate the cells for 10-15 minutes at 37°C with transport buffer containing various concentrations of this compound (e.g., 0.1 µM to 1000 µM). Include wells with transport buffer only (negative control) and a high concentration of unlabeled L-Leucine (e.g., 10 mM) as a positive control for inhibition. c. Initiate the uptake by adding the [14C]-L-Leucine working solution to each well (final concentration typically in the low µM range) and incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. d. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes. b. Transfer the lysate to scintillation vials. c. Add scintillation cocktail to each vial and mix thoroughly. d. Measure the radioactivity in each sample using a scintillation counter.
-
Data Analysis: a. Determine the protein concentration in each well to normalize the radioactivity counts. b. Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. c. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
dot
Caption: Experimental workflow for LAT1 competitive inhibition assay.
Protocol 2: Neuronal Cell Viability Assay
This protocol assesses the potential cytotoxic or protective effects of this compound on neuronal cells, which is crucial for understanding its overall impact in a neurological context. The MTT assay, which measures metabolic activity, is a common method for this purpose.[10]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium and supplements
-
This compound
-
Neurotoxin (e.g., MPP+ for a Parkinson's model, or glutamate for excitotoxicity studies - optional, for neuroprotection studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at an optimal density and allow them to adhere and stabilize for 24 hours.
-
Treatment:
-
For Cytotoxicity Assessment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
For Neuroprotection Assessment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours) before exposing them to a known neurotoxin. Include controls for the neurotoxin alone and a vehicle control.
-
-
MTT Assay: a. After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. b. Carefully remove the medium containing MTT. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Express the absorbance values as a percentage of the vehicle-treated control cells. b. For cytotoxicity, determine the concentration of this compound that reduces cell viability by 50% (CC50). c. For neuroprotection, compare the viability of cells treated with the neurotoxin alone to those pre-treated with this compound.
dot
Caption: Workflow for assessing neuronal cell viability.
Future Directions and Considerations
The protocols provided here serve as a starting point for investigating the role of this compound in neurological disorder research. Further studies could explore its effects in more complex systems, such as:
-
In vivo microdialysis: To assess the impact of this compound on the extracellular levels of amino acids and neurotransmitters in the brain of living animals.[3][11][12]
-
Animal models of neurological disorders: To evaluate the in vivo efficacy of this compound in models of diseases like Parkinson's or Alzheimer's disease.
-
Blood-Brain Barrier transport studies: To directly measure the ability of this compound to cross the BBB.
By systematically characterizing the interaction of this compound with LAT1 and its downstream effects on neuronal function, researchers can gain valuable insights into the role of amino acid transport in the pathogenesis of neurological disorders and explore new therapeutic avenues.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.uef.fi [sites.uef.fi]
- 5. Dietary amino acids and brain function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo microdialysis in an animal model of neurological disease: thiamine deficiency (Wernicke) encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low coupling efficiency of Fmoc-3-(3-Thienyl)-L-alanine
Welcome to the technical support center for troubleshooting low coupling efficiency of Fmoc-3-(3-Thienyl)-L-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low coupling efficiency of Fmoc-3-(3-Thienyl)-L-alanine?
Low coupling efficiency with Fmoc-3-(3-Thienyl)-L-alanine is primarily attributed to steric hindrance. The bulky 3-thienyl side chain can physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain on the solid support. Other contributing factors include:
-
Suboptimal Coupling Reagents: Standard coupling reagents may not be potent enough to overcome the steric barrier presented by the bulky side chain.
-
Inadequate Reaction Time: The coupling reaction may require a longer duration to reach completion compared to less hindered amino acids.
-
Peptide Chain Aggregation: As the peptide chain elongates, it can aggregate on the resin, making the N-terminal amine less accessible for the incoming amino acid.
-
Low Reagent Concentration: Insufficient concentrations of the amino acid and coupling reagents can slow down the reaction rate.
-
Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc protecting group from the preceding amino acid will prevent the coupling reaction.
Q2: Which coupling reagents are recommended for Fmoc-3-(3-Thienyl)-L-alanine?
For sterically demanding amino acids like Fmoc-3-(3-Thienyl)-L-alanine, more potent coupling reagents are highly recommended. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides alone.
Q3: Are there any known side reactions specific to the 3-thienyl group during SPPS?
The thiophene ring is an electron-rich aromatic system. While generally stable under standard SPPS conditions, there is a theoretical potential for electrophilic substitution on the thiophene ring, particularly at the C2 and C5 positions, if strong electrophiles are present.[1] However, under typical Fmoc-based SPPS conditions, such side reactions are not commonly reported. Oxidation of the sulfur atom in the thiophene ring is also a possibility, but this generally requires strong oxidizing agents not typically used in the coupling step.[2]
Q4: How can I monitor the coupling efficiency of Fmoc-3-(3-Thienyl)-L-alanine?
The most common method for monitoring coupling efficiency in real-time is the Kaiser test (or ninhydrin test).
-
Positive Result (blue/purple beads): Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Negative Result (yellow/colorless beads): Suggests a complete coupling reaction.
For a quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the presence of deletion sequences.
Troubleshooting Guide
If you are experiencing low coupling efficiency with Fmoc-3-(3-Thienyl)-L-alanine, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation
The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered amino acids. While specific data for Fmoc-3-(3-Thienyl)-L-alanine is limited, this provides a general guideline.
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly recommended for hindered couplings. HATU and HCTU are very effective but can be costly. COMU offers similar reactivity with an improved safety profile.[3] |
| Phosphonium Salts | PyBOP, PyAOP | High | Excellent for demanding couplings. Byproducts can sometimes be challenging to remove.[4] |
| Carbodiimides with Additives | DIC/HOBt, DIC/Oxyma | Moderate to High | A cost-effective option. The use of additives like HOBt or Oxyma is crucial to enhance efficiency and reduce side reactions. Oxyma is generally considered superior to HOBt. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the efficient coupling of Fmoc-3-(3-Thienyl)-L-alanine.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution, and then add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(3-Thienyl)-L-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, proceed to Protocol 2.
-
Washing: Wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling Procedure
If the initial coupling is incomplete (positive Kaiser test), a second coupling is recommended.
-
First Coupling: Perform the initial coupling as described in Protocol 1 (steps 1-5).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated Fmoc-3-(3-Thienyl)-L-alanine as described in Protocol 1 (step 4) and add it to the resin.
-
Incubation: Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
Final Wash and Monitoring: Wash the resin thoroughly with DMF (3-5 times). Perform a final Kaiser test to confirm completion. If the test remains positive, consider capping the unreacted amines.
Protocol 3: Capping of Unreacted Amines
If coupling remains incomplete after double coupling, capping is recommended to prevent the formation of deletion peptides.
-
Washing: After the final coupling attempt, wash the resin with DMF (3-5 times).
-
Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride, DIPEA, and DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and then proceed to the Fmoc deprotection of the next cycle.
Visualization of Experimental Workflow
Caption: A typical SPPS cycle for a sterically hindered amino acid.
References
Technical Support Center: Managing Peptides Containing 3-(3-Thienyl)-L-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the non-proteinogenic amino acid 3-(3-Thienyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound prone to aggregation?
A1: The aggregation potential of peptides containing this compound stems from the physicochemical properties of this amino acid. The thienyl side chain is both aromatic and hydrophobic, similar to tryptophan or phenylalanine. This can promote self-association through two primary mechanisms:
-
Hydrophobic Interactions: The nonpolar side chain can drive peptide chains to associate in aqueous environments to minimize contact with water.[1][2][3]
-
π-π Stacking: The aromatic thienyl rings can stack on top of each other, creating ordered intermolecular interactions that contribute to the formation of aggregates.[4]
The combination of these forces, especially in sequences with multiple hydrophobic residues, can lead to significant challenges during peptide synthesis, purification, dissolution, and storage.[4]
Q2: What are the initial signs that my peptide is aggregating?
A2: Aggregation can manifest at various stages. Key indicators include:
-
During Synthesis: Incomplete coupling or deprotection reactions, often indicated by failed Kaiser or TNBS tests.[5]
-
Post-Purification: The appearance of a cloudy or hazy solution when trying to dissolve the lyophilized peptide. The formation of a visible precipitate or gel over time.[4][6]
-
During Analysis: Poor peak shape or recovery during HPLC, or inconsistent results in biological assays.
Q3: What is the very first step I should take to dissolve a new lyophilized peptide containing this compound?
A3: Always start with a systematic and cautious approach. Before dissolving the entire batch, it is highly recommended to test the solubility on a small aliquot.[1][2][7]
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[1][2]
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 5 min) to ensure all the powder is at the bottom of the tube.[1]
-
Initial Solvent: Attempt to dissolve the peptide in sterile, deionized water or a common neutral buffer like phosphate-buffered saline (PBS, pH 7.4).[1][2]
-
Aid Dissolution: Use brief periods of vortexing or sonication (e.g., 3 cycles of 10 seconds on ice) to aid dissolution.[1][6] A properly solubilized peptide should yield a clear, particle-free solution.[1]
Q4: My peptide is insoluble in water or neutral buffer. What is the next step?
A4: If the peptide is insoluble in neutral aqueous solutions, the next step is to modify the pH or use an organic co-solvent based on the peptide's overall charge.
-
Determine the Net Charge: Calculate the theoretical net charge of your peptide at pH 7. Assign a value of +1 for each basic residue (K, R, H, N-terminus) and -1 for each acidic residue (D, E, C-terminus).[1]
-
For Basic Peptides (Net Positive Charge): Try dissolving in a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[1]
-
For Acidic Peptides (Net Negative Charge): Try dissolving in a dilute basic solution, such as 0.1-1% aqueous ammonia or 10% ammonium bicarbonate.[1][6] Note: Avoid basic solutions if your peptide contains cysteine, as it can promote disulfide bond formation.[7][8]
-
For Neutral or Highly Hydrophobic Peptides: Dissolve the peptide first in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Once fully dissolved, slowly add the desired aqueous buffer dropwise while vortexing.[2][4][6] If the solution becomes cloudy, you have exceeded its solubility limit.
Q5: Can I use denaturing agents to dissolve my aggregated peptide?
A5: Yes, for applications where the peptide's secondary structure is not critical (e.g., mass spectrometry, SDS-PAGE), strong denaturants can be very effective. Use 6 M guanidine hydrochloride or 8 M urea to disrupt the hydrogen bonds that hold aggregates together.[4][7] After solubilization, you may need to dilute the solution for your specific application.
Troubleshooting Guide 1: Systematic Solubilization Protocol
This guide provides a step-by-step workflow for dissolving aggregation-prone peptides containing this compound.
Caption: Decision workflow for solubilizing aggregation-prone peptides.
Experimental Protocols & Data
Protocol 1: General Peptide Solubilization
-
Preparation: Prepare stock solutions of sterile 10% (v/v) acetic acid, 1% (v/v) ammonium hydroxide, and ensure you have high-purity DMSO and/or DMF. Use sterile, low-protein-binding microcentrifuge tubes.
-
Initial Attempt: Add a calculated volume of sterile water or PBS (pH 7.4) to a pre-weighed, centrifuged aliquot of your peptide to achieve the desired concentration. Vortex for 30 seconds.
-
Sonication: Place the tube in an ice-water bath sonicator. Apply three 10-15 second bursts of sonication, allowing the sample to cool for 1 minute between bursts.[1] Visually inspect for clarity.
-
pH Adjustment (if necessary):
-
If the peptide is basic and remains insoluble, add the 10% acetic acid solution dropwise (1-2 µL at a time), vortexing between additions, until the peptide dissolves.
-
If the peptide is acidic and remains insoluble, add the 1% ammonium hydroxide solution similarly.
-
-
Organic Co-Solvent (if necessary):
-
Place a fresh, pre-weighed aliquot of the peptide in a tube.
-
Add the smallest possible volume of DMSO (e.g., 10-20 µL) to fully wet and dissolve the powder. Vortex until clear.
-
Very slowly, add your desired aqueous buffer drop-by-drop to the DMSO-peptide solution while continuously vortexing.[4] Stop if persistent cloudiness appears.
-
Data Summary Tables
Table 1: Common Solvents and Additives for Peptide Dissolution
| Solvent / Additive | Type | Primary Use Case | Typical Concentration |
| Deionized Water | Aqueous | General starting solvent for hydrophilic peptides. | N/A |
| PBS (pH 7.4) | Aqueous Buffer | Peptides soluble at neutral pH; biological assays. | 1x |
| Acetic Acid | Acidic Solution | Dissolving basic peptides (net positive charge).[1] | 10% - 30% (v/v) |
| Ammonium Hydroxide | Basic Solution | Dissolving acidic peptides (net negative charge).[1] | 0.1% - 1% (v/v) |
| DMSO / DMF | Organic Co-solvent | Dissolving highly hydrophobic or neutral peptides.[2][6] | Minimal volume for initial dissolution. |
| Guanidine HCl (GdmCl) | Denaturant | Disrupting strong aggregates for non-structural use.[4][7] | 6 M |
| Urea | Denaturant | Alternative denaturant to GdmCl.[7] | 8 M |
| Arginine | Additive | Can increase solubility and prevent aggregation.[9] | 50 - 100 mM |
Proactive Strategies & Advanced Concepts
For researchers involved in the design and synthesis of peptides, proactive measures can be more effective than troubleshooting insolubility post-synthesis.
Caption: Relationship between aggregation drivers and mitigation strategies.
Q6: How can I prevent aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A6: For "difficult sequences" prone to aggregation on-resin, several advanced strategies can be employed:
-
Backbone Protection: Incorporating backbone-protecting groups is a highly effective method. These groups temporarily introduce a tertiary amide bond that disrupts the inter-chain hydrogen bonding required for β-sheet formation.[10]
-
Pseudoproline Dipeptides: Use an Fmoc-Xaa-Thr(ψMe,MePro)-OH or Fmoc-Xaa-Ser(ψMe,MePro)-OH dipeptide to introduce a "kink" in the peptide backbone.[4][11]
-
Dmb/Hmb Protection: Use a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid at strategic points (e.g., every 6th residue) to disrupt secondary structure formation.[10][12]
-
-
Chaotropic Salts: Washing the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, can help break up existing on-resin aggregates before a difficult coupling step.[5]
-
Microwave Synthesis: Performing coupling and deprotection steps at elevated temperatures using a microwave peptide synthesizer can significantly improve synthesis efficiency for aggregating sequences.[4]
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
optimizing reaction conditions for 3-(3-Thienyl)-L-alanine incorporation
Welcome to the technical support center for optimizing the incorporation of 3-(3-Thienyl)-L-alanine into synthetic peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this non-canonical amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound challenging?
The incorporation of this compound can be challenging primarily due to the steric hindrance caused by its bulky thienyl side chain. This can lead to slower reaction kinetics and incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in lower yields and the formation of deletion sequences.[1][2]
Q2: What are the recommended coupling reagents for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Aminium/uronium-based reagents such as HBTU, HATU, and HCTU are often more effective than standard carbodiimides like DIC.[1][3] The choice of reagent can significantly impact the coupling efficiency.
Q3: Can the thiophene ring of this compound cause side reactions?
The thiophene ring is an electron-rich aromatic system and can be susceptible to oxidation.[4][5] While generally stable under standard Fmoc-SPPS conditions, harsh acidic conditions or the presence of strong oxidizing agents could potentially lead to side reactions. However, under typical TFA cleavage conditions with appropriate scavengers, the thiophene ring is largely stable.[6]
Q4: How can I monitor the coupling efficiency of this compound?
Standard qualitative methods for monitoring coupling reactions are effective. The Kaiser test (ninhydrin test) is a reliable method to check for the presence of free primary amines on the resin after the coupling step. A negative Kaiser test (yellow/brown beads) indicates a complete reaction, while a positive test (blue beads) signifies incomplete coupling, requiring further action.[7]
Q5: Is "double coupling" necessary for this amino acid?
Yes, for bulky amino acids like this compound, a "double coupling" strategy is often recommended.[1][2] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion, especially if the initial coupling is slow or incomplete.
Troubleshooting Guides
This section provides solutions to common problems encountered during the incorporation of this compound.
Issue 1: Low Yield of the Full-Length Peptide
-
Symptom: Mass spectrometry analysis of the crude product shows a significant peak corresponding to a deletion sequence (peptide lacking the this compound residue).
-
Possible Cause: Incomplete coupling of the Fmoc-3-(3-Thienyl)-L-alanine.
-
Solutions:
-
Optimize Coupling Reagent: Switch to a more powerful activating agent such as HATU or HCTU.[1]
-
Perform Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with fresh reagents.[2]
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[2]
-
Elevate Temperature: For difficult couplings, performing the reaction at a moderately elevated temperature (e.g., 40-50°C) can enhance efficiency, though this should be done with caution to avoid potential side reactions.[8]
-
Issue 2: Poor Purity of Crude Peptide with Multiple Unidentified Peaks
-
Symptom: HPLC analysis of the crude peptide shows multiple side products that are difficult to characterize.
-
Possible Cause: Side reactions during synthesis or cleavage, or peptide aggregation.
-
Solutions:
-
Address Peptide Aggregation: If the sequence is prone to aggregation, consider using a high-swelling resin or incorporating pseudoproline dipeptides in the sequence to disrupt secondary structure formation.
-
Optimize Cleavage Cocktail: Ensure the use of appropriate scavengers in the TFA cleavage cocktail to protect the thiophene ring and other sensitive residues. A standard cocktail of TFA/TIS/H2O (95:2.5:2.5) is generally effective.
-
Check Reagent Quality: Ensure that the DMF solvent is amine-free and that the Fmoc-3-(3-Thienyl)-L-alanine and coupling reagents are of high purity.[9]
-
Data Presentation
The following table summarizes recommended reaction conditions for the incorporation of Fmoc-3-(3-Thienyl)-L-alanine based on best practices for sterically hindered amino acids. Note that optimal conditions may vary depending on the specific peptide sequence.
| Parameter | Standard Condition | Optimized Condition for this compound | Rationale |
| Coupling Reagent | DIC/HOBt | HATU or HCTU | More potent activation for bulky residues.[1] |
| Amino Acid Equiv. | 3 eq. | 4-5 eq. | Higher concentration drives the reaction forward.[2] |
| Coupling Reagent Equiv. | 3 eq. | 3.9-4.9 eq. | Matched to the amino acid concentration. |
| Base | DIPEA (6 eq.) | DIPEA or 2,4,6-Collidine (8-10 eq.) | Higher base concentration for activation; Collidine can reduce racemization.[3] |
| Solvent | DMF | DMF or NMP | NMP can help in disrupting aggregation. |
| Reaction Time | 1-2 hours | 2-4 hours ; consider overnight | Allows more time for the sterically hindered coupling to complete. |
| Coupling Strategy | Single Coupling | Double Coupling | Ensures higher coupling efficiency for difficult residues.[2] |
| Temperature | Room Temperature | Room Temperature or 40-50°C | Increased temperature can overcome activation energy barriers.[8] |
Experimental Protocols
Protocol: Manual Fmoc-SPPS Incorporation of this compound
This protocol describes a single coupling cycle for incorporating Fmoc-3-(3-Thienyl)-L-alanine onto a resin-bound peptide with a free N-terminal amine.
1. Materials and Reagents:
-
Peptide-resin with a free amine
-
Fmoc-3-(3-Thienyl)-L-alanine
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Anhydrous, amine-free DMF
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
Kaiser test solutions
2. Fmoc Deprotection (if applicable):
-
Wash the resin with DMF (3 x 1 min).
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
3. Amino Acid Activation and Coupling (First Coupling):
-
In a separate vessel, dissolve Fmoc-3-(3-Thienyl)-L-alanine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution and vortex for 1 minute to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
4. Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test.[7]
-
If the Kaiser test is negative (yellow/brown beads), proceed to step 6.
-
If the Kaiser test is positive (blue beads), proceed with a second coupling.
-
Wash the resin with DMF (3 x 1 min).
5. Second Coupling (if necessary):
-
Repeat step 3 to perform a second coupling with fresh reagents.
-
Agitate for an additional 2 hours.
-
Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
6. Capping (Optional but Recommended for Failed Couplings):
-
If the Kaiser test remains positive after the second coupling, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
7. Final Washes:
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum if the synthesis is complete. Otherwise, proceed to the next deprotection step.
Visualizations
Caption: Standard workflow for a single incorporation cycle of this compound in SPPS.
Caption: Troubleshooting decision tree for low incorporation efficiency of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. chempep.com [chempep.com]
- 4. Thiophene - Wikipedia [en.wikipedia.org]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Peptide Synthesis with 3-(3-Thienyl)-L-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the unnatural amino acid 3-(3-Thienyl)-L-alanine in peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides containing this compound.
Issue 1: Unexpected peaks in HPLC/LC-MS analysis of the crude peptide, suggesting side product formation.
-
Question: I am observing multiple unknown peaks in my HPLC analysis after cleaving a peptide containing this compound. What could be the cause?
-
Answer: The presence of unexpected peaks often indicates the formation of side products. With this compound, the most common side reactions are electrophilic substitution on the thiophene ring and oxidation of the sulfur atom. These reactions can occur during the final cleavage step when protecting groups are removed.
-
Question: How can I identify the nature of these side products?
-
Answer: Mass spectrometry (MS) is a powerful tool for identifying these side products.
-
Alkylation: Look for mass additions corresponding to the alkyl groups from your protecting groups (e.g., +57 Da for t-butyl).
-
Oxidation: Look for mass additions of +16 Da (sulfoxide) or +32 Da (sulfone) to your peptide's molecular weight.
-
-
Question: How can I prevent these side reactions?
-
Answer: The key is to use an optimized cleavage cocktail containing scavengers. Scavengers are nucleophilic compounds that "trap" reactive carbocations generated during cleavage, preventing them from modifying the thiophene ring. For preventing oxidation, reducing agents should be included.
Issue 2: Low yield of the desired peptide.
-
Question: My final peptide yield is lower than expected. Could this be related to the this compound residue?
-
Answer: Low yield can be due to several factors, including incomplete coupling of the bulky this compound, aggregation during synthesis, or degradation of the peptide during final cleavage.
-
Question: How can I improve the coupling efficiency of Fmoc-3-(3-Thienyl)-L-alanine?
-
Answer: To improve coupling efficiency, you can:
-
Double couple: Perform the coupling step twice.
-
Use a more potent coupling reagent: Reagents like HATU or HCTU are highly effective.
-
Increase coupling time: Extend the coupling reaction time to ensure completion.
-
Monitor coupling: Use a qualitative test like the ninhydrin test to confirm the completion of the coupling reaction.
-
Issue 3: Evidence of racemization.
-
Question: I suspect that the this compound residue in my peptide has racemized. How can I confirm this and prevent it in the future?
-
Answer: Racemization, the conversion of the L-amino acid to a mixture of L and D isomers, can occur during the activation step of the amino acid for coupling.[1][2]
-
Confirmation: Chiral amino acid analysis or separation of the peptide diastereomers by HPLC can confirm racemization.
-
Prevention:
-
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions associated with this compound in peptide synthesis?
A1: The primary side reactions involving the this compound side chain are:
-
Electrophilic substitution: The electron-rich thiophene ring is susceptible to attack by electrophiles (e.g., carbocations from protecting groups) generated during acid-mediated cleavage. This is analogous to the side reactions observed with tryptophan.[4][5][6]
-
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form a sulfoxide or a sulfone, similar to the oxidation of methionine.[7]
-
Racemization: Like other amino acids, this compound can undergo racemization during the coupling step, particularly with certain activation methods.[1][2][8]
Q2: How do I choose the right cleavage cocktail for a peptide containing this compound?
A2: The choice of cleavage cocktail is critical to minimize side reactions. A standard cocktail of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is often insufficient. For peptides containing this compound, it is highly recommended to use a cocktail with a broader range of scavengers. Consider using a cocktail similar to those recommended for tryptophan- and methionine-containing peptides, such as Reagent K or a modified version of it.
Q3: What are the recommended scavengers for preventing side reactions with this compound?
A3: To prevent electrophilic attack on the thiophene ring, scavengers that can effectively quench carbocations are necessary. These include:
-
Triisopropylsilane (TIS): A very effective scavenger for trityl and t-butyl cations.
-
1,2-Ethanedithiol (EDT): Helps to prevent re-attachment of protecting groups and also keeps sulfhydryl groups in a reduced state.[9]
-
Thioanisole: A good scavenger for various protecting groups.
-
Phenol: Another effective carbocation scavenger.
To prevent oxidation of the thiophene sulfur, a reducing scavenger like EDT is beneficial.
Data Presentation
Table 1: Recommended Scavenger Cocktails for Cleavage of Peptides Containing Sensitive Residues (including this compound)
| Reagent Cocktail | Composition (v/v/w) | Target Residues & Side Reactions Mitigated | Notes |
| Standard (TFA/TIS/H₂O) | TFA (95%), TIS (2.5%), Water (2.5%) | General purpose, good for simple peptides. | Insufficient for peptides with sensitive residues like Trp, Met, Cys, or this compound. |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Trp, Met, Cys, Arg. Prevents alkylation and oxidation.[10] | A robust, general-purpose cocktail for complex peptides. The odor of thioanisole and EDT can be strong. |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | Trityl-based protecting groups.[10] | "Odorless" alternative to cocktails with thiols, but may not be as effective at preventing methionine/thienylalanine oxidation.[10] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5%) | Specifically designed to prevent methionine oxidation.[10] | Highly effective for preventing sulfur oxidation. |
Experimental Protocols
Protocol 1: Coupling of Fmoc-3-(3-Thienyl)-L-alanine
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-(3-Thienyl)-L-alanine (3 equivalents relative to the resin loading), a coupling reagent such as HCTU (2.9 equivalents), and a base like DIEA (6 equivalents) in DMF. Allow to pre-activate for a short period (1-2 minutes).
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, consider double coupling or extending the reaction time.
-
Monitoring: Perform a ninhydrin test to ensure the coupling reaction has gone to completion. A negative test (beads remain colorless) indicates a successful coupling.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the next deprotection step.
Protocol 2: Cleavage and Deprotection of a Peptide Containing this compound
-
Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing this compound, a recommended cocktail is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Mechanism of electrophilic substitution on the thiophene ring and its prevention by scavengers.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing 3-(3-Thienyl)-L-alanine
Welcome to the technical support center for the purification of peptides incorporating the unnatural amino acid 3-(3-Thienyl)-L-alanine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Introduction
The incorporation of this compound, an aromatic and hydrophobic non-canonical amino acid, can significantly alter the physicochemical properties of a peptide. These changes often necessitate modifications to standard purification protocols. This guide will walk you through potential issues and provide solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing this compound more challenging than standard peptides?
A1: The thienyl side chain of this compound introduces increased hydrophobicity and aromaticity compared to natural amino acids like alanine or even phenylalanine. This can lead to several challenges:
-
Increased Hydrophobicity: Can cause stronger retention on reverse-phase HPLC (RP-HPLC) columns, requiring higher concentrations of organic solvent for elution. This may lead to co-elution with other hydrophobic impurities.
-
Aggregation: Aromatic side chains can engage in π-π stacking interactions, promoting peptide aggregation.[1][2] Aggregated peptides are often difficult to purify and can lead to lower yields and purity.
-
Poor Solubility: The overall increase in hydrophobicity can decrease the peptide's solubility in aqueous buffers, making sample preparation and injection for chromatography challenging.[3][4][5]
Q2: What is the recommended initial approach for purifying a peptide with this compound?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for peptide purification.[6][7] For a peptide containing this compound, a C18 column is a good starting point. However, due to the increased hydrophobicity, you may need to adjust the gradient of your organic mobile phase (typically acetonitrile). A shallower gradient may be necessary to achieve good resolution between your target peptide and closely eluting impurities.
Q3: My peptide containing this compound is showing poor peak shape (e.g., tailing or broadening) in RP-HPLC. What can I do?
A3: Poor peak shape can be caused by several factors:
-
Secondary Interactions: The thienyl group might interact with residual silanols on the silica-based stationary phase. Ensure your mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.
-
Aggregation on the Column: The peptide may be aggregating during the chromatographic run. Try reducing the sample load on the column or adding organic modifiers to the sample solvent to disrupt aggregation.
-
Column Choice: If tailing persists, consider a column with a different stationary phase, such as C8 or a phenyl-hexyl column, which may offer different selectivity for aromatic peptides.
Q4: I am observing low recovery of my peptide after purification. What are the likely causes?
A4: Low recovery can be due to:
-
Irreversible Adsorption: The hydrophobic nature of the peptide may cause it to bind irreversibly to the column. A column with a wider pore size (e.g., 300 Å) is often recommended for peptides to improve recovery.
-
Precipitation: The peptide may be precipitating in the sample loop or at the head of the column upon injection, especially if the sample solvent is significantly different from the initial mobile phase.[8] Ensure the sample is fully dissolved and consider using a solvent with a composition closer to the initial mobile phase.
-
Aggregation: Aggregated peptide may not be eluting from the column under the applied gradient.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the purification of your this compound-containing peptide.
Issue 1: Poor Solubility of the Crude Peptide
| Symptom | Possible Cause | Suggested Solution |
| Crude peptide does not fully dissolve in aqueous buffers (e.g., water with 0.1% TFA). | The peptide is highly hydrophobic due to the presence of this compound and other hydrophobic residues. | 1. Use Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly dilute with your aqueous buffer to the desired concentration.[3] 2. Adjust pH: For peptides with a net charge, adjusting the pH away from the isoelectric point can increase solubility. For basic peptides, use a slightly acidic buffer; for acidic peptides, a slightly basic buffer may help.[4] 3. Sonication: Gentle sonication can aid in dissolving stubborn peptides.[5] |
| Peptide precipitates upon addition of aqueous buffer. | The peptide is "crashing out" of the solution as the polarity increases. | 1. Optimize Solvent Ratio: Experiment with different ratios of organic solvent to aqueous buffer to find a mixture that keeps the peptide in solution. 2. Inject in Stronger Solvent: Dissolve the peptide in a solvent with a higher organic concentration that is still compatible with your initial HPLC conditions. Be mindful that this can affect peak shape. |
Issue 2: Difficulty in Separating the Target Peptide from Impurities by RP-HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of the target peptide with impurities of similar hydrophobicity. | The resolving power of the single RP-HPLC step is insufficient. | 1. Optimize Gradient: Use a shallower gradient (e.g., 0.5% or even 0.2% change in organic solvent per minute) over the elution range of your peptide. 2. Change Stationary Phase: Try a different reverse-phase column (e.g., C8, C4, or Phenyl-Hexyl) to alter the selectivity. 3. Orthogonal Purification: Implement a second purification step based on a different separation principle, such as ion-exchange chromatography (IEX). |
| The target peptide peak is broad, making it difficult to resolve from adjacent peaks. | On-column aggregation or secondary interactions with the stationary phase. | 1. Lower Sample Concentration: Reduce the amount of peptide loaded onto the column. 2. Increase Temperature: Running the column at a slightly elevated temperature (e.g., 40-50°C) can sometimes improve peak shape by reducing viscosity and disrupting aggregation. 3. Alternative Ion-Pairing Agent: In some cases, using a different ion-pairing agent like formic acid can alter selectivity and improve peak shape. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) for Peptides with this compound
-
Column: C18 stationary phase, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: Start with a linear gradient of 5-65% Mobile Phase B over 60 minutes. This can be optimized based on the retention time of your peptide.
-
Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Scale accordingly for preparative columns.
-
Detection: UV absorbance at 220 nm and 280 nm. The thienyl group may also contribute to absorbance at other wavelengths.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or a mixture of Mobile Phase A and B). Ensure the sample is fully dissolved and filter through a 0.22 µm filter before injection.
Protocol 2: Orthogonal Ion-Exchange Chromatography (IEX) followed by RP-HPLC
This two-step approach is highly effective for removing impurities that are difficult to separate by RP-HPLC alone.
Step 1: Ion-Exchange Chromatography (IEX)
-
Column: A strong or weak cation or anion exchange column, depending on the overall charge of the peptide at the working pH.
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer at a pH that ensures the peptide is charged and will bind to the column (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Mobile Phase B (Elution Buffer): Same as Mobile Phase A but with a high concentration of salt (e.g., 1 M NaCl).
-
Gradient: After loading the sample, elute the bound peptide with a linear gradient of 0-100% Mobile Phase B.
-
Fraction Collection: Collect fractions and analyze for the presence of the target peptide.
-
Desalting: Pool fractions containing the peptide and desalt using a C18 solid-phase extraction (SPE) cartridge before proceeding to the next step.
Step 2: RP-HPLC Polishing
-
Take the desalted fractions from the IEX step.
-
Purify using the RP-HPLC protocol described in Protocol 1. The sample should now be significantly cleaner, allowing for a more efficient final purification.
Visualizations
Caption: A typical experimental workflow for purifying peptides containing this compound.
Caption: A troubleshooting decision tree for purifying challenging peptides.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. bachem.com [bachem.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. bachem.com [bachem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Synthesis of 3-(3-Thienyl)-L-alanine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides incorporating the unnatural amino acid 3-(3-Thienyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of peptides containing this compound?
A1: Scaling up the synthesis of peptides containing this compound from milligram to multi-gram or kilogram scales presents several potential challenges. These can be broadly categorized as:
-
Synthesis Efficiency: Incomplete coupling reactions and deprotection steps can become more pronounced at larger scales, leading to a higher incidence of deletion sequences and other impurities.[1][2] The unique steric and electronic properties of the 3-thienyl side chain may necessitate optimization of coupling reagents and reaction times.
-
Peptide Aggregation: Peptides containing hydrophobic residues like this compound are prone to aggregation, where peptide chains self-associate.[3] This can hinder solvent access to the reactive sites on the solid support, leading to failed or incomplete synthesis. This issue is often exacerbated at the higher concentrations used in large-scale synthesis.
-
Purification and Solubility: The hydrophobicity imparted by the 3-thienyl group can significantly impact the solubility of the final peptide in aqueous and organic solvents.[3] This makes purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging, potentially leading to low recovery and purity.
-
Side Reactions: The sulfur-containing thiophene ring may be susceptible to oxidation or other side reactions under certain cleavage or deprotection conditions, although this is less common than with more electron-rich heterocycles. Careful selection of scavengers in the cleavage cocktail is important.
Q2: How does the incorporation of this compound affect peptide solubility?
A2: The 3-thienyl group is a hydrophobic, aromatic moiety. Its incorporation into a peptide sequence increases the overall hydrophobicity of the molecule.[3] This can lead to decreased solubility in aqueous buffers, which are commonly used in purification and biological assays. The extent of this effect depends on the overall amino acid sequence and the number of this compound residues.
Q3: Are there specific coupling reagents that are recommended for incorporating this compound at a large scale?
A3: While standard coupling reagents like HBTU/HATU with a tertiary base (e.g., DIEA) are often effective, for sterically hindered or aggregation-prone sequences containing this compound, more potent coupling agents may be required. Consider using COMU or trying alternative activation methods. It is advisable to perform small-scale test couplings to determine the most efficient reagent and conditions before proceeding to a large-scale synthesis.
Q4: What are the key considerations for the purification of this compound peptides at an industrial scale?
A4: Large-scale purification of these peptides requires careful optimization. Key considerations include:
-
Solvent System Selection: Due to potential solubility issues, a systematic approach to selecting the mobile phase for RP-HPLC is crucial. This may involve screening different organic modifiers (e.g., acetonitrile, isopropanol) and ion-pairing agents.
-
Loading Conditions: The solubility of the crude peptide in the loading buffer is critical to prevent precipitation on the column. It may be necessary to dissolve the crude peptide in a stronger solvent like DMSO or DMF and then dilute it with the loading buffer.
-
Column Chemistry and Particle Size: The choice of stationary phase (e.g., C8, C18) and particle size will impact resolution and loading capacity.
-
Alternative Purification Techniques: For particularly challenging separations, techniques like ion-exchange chromatography or multi-column countercurrent solvent gradient purification (MCSGP) could be explored to improve yield and purity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Peptide | Incomplete Coupling: Steric hindrance from the 3-thienyl group or peptide aggregation on the resin.[1] | - Perform a double coupling for the this compound residue and any adjacent bulky amino acids.- Use a more potent coupling reagent (e.g., COMU).- Increase the reaction temperature (if using a suitable reactor).- Incorporate pseudoproline dipeptides or use a high-swelling resin to disrupt secondary structures. |
| Incomplete Fmoc Deprotection: Aggregation limiting access of the deprotection reagent.[1] | - Extend the deprotection time or perform a second deprotection step.- Ensure the piperidine solution is fresh. | |
| Poor Purity of Crude Peptide (Multiple Peaks in HPLC) | Deletion Sequences: Resulting from incomplete coupling or deprotection. | - Implement the solutions for low yield.- Consider capping unreacted amino groups with acetic anhydride after each coupling step to prevent the formation of deletion sequences. |
| Side Reactions during Cleavage: Oxidation of the thiophene ring. | - Add scavengers like dithiothreitol (DTT) to the cleavage cocktail to suppress oxidation. | |
| Difficulty Dissolving Crude Peptide for Purification | High Hydrophobicity: The 3-thienyl group contributes to poor aqueous solubility.[3] | - Test solubility in small aliquots using different solvents.- Start with a strong organic solvent like DMSO, DMF, or NMP to dissolve the peptide, then slowly add the aqueous buffer.- For acidic peptides, try dissolving in a dilute basic buffer (e.g., ammonium bicarbonate). For basic peptides, use a dilute acidic solution (e.g., acetic acid). |
| Low Recovery After RP-HPLC Purification | Peptide Precipitation on Column: Poor solubility in the mobile phase. | - Adjust the mobile phase composition. Consider using a shallower gradient or a different organic modifier.- Ensure the crude peptide is fully dissolved before injection. |
| Irreversible Adsorption to the Column: Strong hydrophobic interactions between the peptide and the stationary phase. | - Use a less retentive stationary phase (e.g., C8 instead of C18).- Add a small percentage of a stronger organic solvent like isopropanol to the mobile phase. |
Data Presentation
Table 1: Representative Yield and Purity of a Model 10-mer Peptide Containing one this compound Residue at Different Synthesis Scales.
Disclaimer: The following data are illustrative and may not be representative of all sequences. Actual results will vary depending on the specific peptide sequence, synthesis protocol, and purification method.
| Synthesis Scale (mmol) | Crude Peptide Yield (%) | Purity of Crude Peptide (%) | Final Purified Yield (%) | Final Purity (%) |
| 0.1 | 75 | 60 | 35 | >98 |
| 1.0 | 65 | 50 | 25 | >98 |
| 10.0 | 50 | 40 | 15 | >95 |
Table 2: Comparison of Coupling Reagents for a Difficult Coupling Involving this compound.
Disclaimer: The following data are for a model difficult sequence and are for illustrative purposes only.
| Coupling Reagent | Coupling Time (hours) | Completion (%) |
| HBTU/DIEA | 2 | 85 |
| HBTU/DIEA (Double Couple) | 2 + 2 | 95 |
| HATU/DIEA | 2 | 92 |
| COMU/DIEA | 1.5 | >98 |
Experimental Protocols
Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)
This protocol outlines a general procedure for SPPS. Note that optimization will be required for specific peptide sequences, especially at a larger scale.
-
Resin Selection and Loading:
-
Choose a resin appropriate for the C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent (e.g., DCM or DMF) for at least 30 minutes in a reaction vessel.
-
Load the first Fmoc-protected amino acid onto the resin according to standard protocols.
-
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-3-(3-Thienyl)-L-alanine-OH) and a coupling agent (e.g., HBTU, HATU, or COMU) in DMF.
-
Add an activator base (e.g., DIEA) to the amino acid solution and allow for a pre-activation period (typically 1-2 minutes).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for the optimized time (e.g., 1-4 hours).
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, perform a second coupling.
-
-
Capping (Optional):
-
After coupling, especially for difficult sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) to block any unreacted amino groups.
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Logic for Scaling Up Synthesis.
References
minimizing racemization of 3-(3-Thienyl)-L-alanine during coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the racemization of 3-(3-Thienyl)-L-alanine during peptide coupling reactions, ensuring the stereochemical integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of racemization during the coupling of this compound?
A1: Racemization during peptide bond formation occurs when the activated carboxyl group of the amino acid, in this case, this compound, loses its stereochemical configuration. The primary mechanism involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] The α-proton of this intermediate is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. Urethane-based N-terminal protecting groups like Fmoc and Boc are designed to suppress oxazolone formation, but this pathway can still be a significant issue under certain conditions.[1][2]
Q2: Which coupling reagents are recommended to minimize racemization?
A2: The choice of coupling reagent is critical. While many reagents are effective at forming peptide bonds, their propensity to cause racemization varies significantly.
-
Uronium/Aminium Salts (e.g., HATU, HBTU, COMU): These are highly efficient coupling reagents.[3] COMU, in particular, is noted for its superior ability to suppress racemization compared to HOBt-based reagents.[4] HATU is also a popular choice for achieving high coupling rates with minimal side reactions.[1][3]
-
Phosphonium Salts (e.g., PyBOP, DEPBT): These reagents are also very effective. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown in specific syntheses to achieve coupling with no detectable racemization.[5]
-
Carbodiimides (e.g., DIC, EDC): These should almost always be used in combination with a racemization-suppressing additive.[1][6] Using a carbodiimide alone is highly likely to cause significant racemization.
Q3: What is the role of additives like HOBt, HOAt, and Oxyma?
A3: Additives are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents.[6][7] They react with the activated amino acid to form an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.[6]
-
HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization.[6]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt due to its higher acidity.[6]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, highly effective, and non-explosive alternative to HOBt and HOAt.[5][8] It has been shown to enhance coupling rates while suppressing racemization.[5]
Q4: How does the choice of base affect the level of racemization?
A4: The base plays a dual role: it deprotonates the incoming amine nucleophile and can also facilitate the unwanted abstraction of the α-proton from the activated amino acid. The basicity and steric hindrance of the base are key factors.[6]
-
Avoid: Strong, non-hindered bases like triethylamine (TEA) should be avoided as they significantly increase the rate of racemization.[6]
-
Better: Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or weaker bases like N-Methylmorpholine (NMM) are preferred.[1][6]
-
Best: For particularly sensitive couplings where racemization is a major concern, the use of a highly hindered and weaker base like 2,4,6-collidine is strongly recommended.[4][6]
Q5: What are the optimal temperature and solvent conditions?
A5: Both temperature and solvent polarity can influence the extent of racemization.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[9] While microwave-assisted synthesis can speed up difficult couplings, the temperature should be carefully controlled. For sensitive amino acids, performing the coupling at a lower temperature (e.g., 0 °C or room temperature) is advisable.[9]
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard, but they can promote racemization.[9] If significant racemization is observed, exploring less polar solvents may be beneficial, provided the reactants remain soluble.
Q6: How can I accurately determine the enantiomeric purity of my final peptide?
A6: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for quantifying the amount of the undesired D-enantiomer in your peptide product.[10][11] This typically involves:
-
Peptide Hydrolysis: The peptide is first hydrolyzed back into its constituent amino acids using strong acid (e.g., 6 M HCl).
-
Chromatography: The resulting amino acid mixture is then analyzed on an HPLC system equipped with a Chiral Stationary Phase (CSP).[12] Alternatively, the amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reverse-phase column.[9]
Data Summary: Factors Influencing Racemization
The following table summarizes the relative risk of racemization associated with common choices of reagents and conditions during peptide coupling.
| Factor | Low Racemization Risk | Medium Racemization Risk | High Racemization Risk |
| Coupling Reagent | COMU, HATU, DEPBT[4][5] | HBTU, PyBOP | DIC or EDC (without additive) |
| Additive | Oxyma, HOAt[6] | HOBt | None |
| Base | 2,4,6-Collidine[6] | DIPEA, NMM[1] | Triethylamine (TEA)[6] |
| Temperature | 0 °C to Room Temperature | 25 °C - 50 °C | > 50 °C (e.g., uncontrolled microwave)[9] |
| Solvent | Less polar (e.g., Dichloromethane) | Dichloromethane/DMF mixtures | Polar aprotic (e.g., DMF, NMP)[9] |
Experimental Protocols
Protocol 1: General Coupling Procedure to Minimize Racemization
This protocol outlines a standard procedure for coupling Fmoc-3-(3-Thienyl)-L-alanine while minimizing the risk of racemization.
-
Preparation: In a reaction vessel, dissolve Fmoc-3-(3-Thienyl)-L-alanine (1.0 eq.) and a coupling additive such as Oxyma (1.2 eq.) in an appropriate solvent (e.g., DMF).
-
Pre-activation: Cool the solution to 0 °C. Add the coupling reagent, for example, Diisopropylcarbodiimide (DIC) (1.1 eq.). Allow the mixture to stir for 5-10 minutes for pre-activation. This step forms the less racemization-prone Oxyma active ester.
-
Amine Addition: In a separate vessel, dissolve the amine component (e.g., the resin-bound peptide with a free N-terminus) (1.2 eq.) in DMF. Add a sterically hindered base like DIPEA or 2,4,6-collidine (2.0 eq.).
-
Coupling: Add the pre-activated amino acid solution to the amine solution.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a ninhydrin test.
-
Work-up: After the reaction is complete, proceed with standard washing and purification protocols.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
This protocol describes a general method for determining the enantiomeric composition of the 3-(3-Thienyl)-alanine residue after peptide synthesis and hydrolysis.
-
Peptide Hydrolysis:
-
Place approximately 0.5-1.0 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or argon and heat at 110 °C for 24 hours.
-
After cooling, open the tube, evaporate the HCl under a stream of nitrogen, and re-dissolve the amino acid residue in HPLC-grade water or a suitable buffer.
-
-
HPLC Analysis (Direct Method):
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral column, such as a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic mobile phase, often consisting of an alcohol (methanol or ethanol) with a small percentage of aqueous buffer or acid (e.g., 80:20 Methanol:Water with 20 mM Ammonium Acetate). The exact conditions will need to be optimized for 3-(3-Thienyl)-alanine.[12]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the thienyl group (e.g., 230-240 nm).
-
Analysis: Inject the hydrolyzed sample. The L- and D-enantiomers of 3-(3-Thienyl)-alanine will elute as separate peaks. Integrate the peak areas to calculate the percentage of each enantiomer and determine the extent of racemization.
-
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making processes and chemical pathways discussed.
References
- 1. bachem.com [bachem.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. mesalabs.com [mesalabs.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Steric Hindrance of the Thienyl Group in Solid-Phase Peptide Synthesis (SPPS)
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing the challenges associated with the steric hindrance of thienyl-containing amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the underlying cause of steric hindrance from the thienyl group in SPPS?
A1: The thienyl group, a five-membered aromatic ring containing a sulfur atom, presents a significant steric obstacle in SPPS due to its bulky and rigid planar structure. This bulkiness can physically impede the incoming activated carboxyl group of the Fmoc-thienylalanine from accessing the N-terminal amine of the growing peptide chain on the solid support. This challenge is often magnified when the preceding amino acid on the resin is also sterically hindered or when the peptide sequence has a tendency to form secondary structures and aggregate.
Q2: How can I identify a difficult coupling reaction caused by the thienyl group's steric hindrance?
A2: Several key indicators can signal an incomplete or difficult coupling reaction:
-
Positive Ninhydrin (Kaiser) Test: A blue or purple coloration of the resin beads after the coupling step confirms the presence of unreacted primary amines, indicating a failed coupling.
-
Impure Crude Product: Analysis of the crude peptide by High-Performance Liquid Chromatography (HPLC) may reveal a complex mixture of peaks, including the desired peptide along with deletion sequences (where the thienyl-containing residue is missing).
-
Reduced Overall Yield: The final yield of the purified peptide may be substantially lower than anticipated.
-
Resin Aggregation: Poor swelling or clumping of the peptide-resin can occur, which further limits the accessibility of reagents to the reaction sites.
Q3: What are the most effective coupling reagents for incorporating Fmoc-Thienylalanine?
A3: To overcome the steric barrier posed by the thienyl group, it is crucial to employ high-potency coupling reagents. Standard reagents may not provide the necessary reactivity for efficient coupling. The recommended choices are uronium or phosphonium salts, particularly those that form highly reactive esters.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as a top-tier reagent for challenging couplings, HATU facilitates the formation of a highly reactive OAt-ester, leading to faster reaction kinetics and a reduced risk of racemization.[1]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A robust and more economical alternative to HATU, HCTU has demonstrated comparable efficiency in the synthesis of difficult peptide sequences.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This third-generation uronium reagent, based on OxymaPure, matches the high coupling efficiency of HATU.[3][4] It also offers enhanced safety as it is non-explosive and has improved solubility.[3]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also effective for sterically demanding couplings.
For less complex sequences containing thienylalanine, a cost-effective alternative is the combination of DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure® .
Troubleshooting Guides
Issue: Incomplete Coupling of Fmoc-Thienylalanine Indicated by a Positive Ninhydrin Test
Potential Causes:
-
Inadequate activation of the Fmoc-Thienylalanine.
-
Significant steric hindrance from the thienyl side chain and/or the adjacent amino acid on the peptide-resin.
-
Aggregation of the growing peptide chain on the solid support.
Recommended Solutions:
-
Enhance Coupling Conditions:
-
Transition to a more potent coupling reagent like HATU, HCTU, or COMU.
-
Increase the molar excess of the Fmoc-Thienylalanine and the coupling reagent (e.g., from a 3-fold to a 5-fold excess).
-
Extend the duration of the coupling reaction (e.g., from 1 hour to 2-4 hours, or even overnight for exceptionally challenging cases).
-
Implement a "double coupling" strategy: following the initial coupling and a wash step, repeat the coupling procedure with a fresh preparation of activated Fmoc-Thienylalanine.
-
-
Employ Microwave-Assisted SPPS:
-
The application of microwave energy can dramatically shorten reaction times and boost coupling efficiency for sterically hindered residues. A typical protocol involves heating at a controlled temperature (e.g., 75°C) for a brief period (e.g., 5-10 minutes).
-
-
Mitigate Peptide Aggregation:
-
Utilize a solvent system known to disrupt secondary structures, such as the "magic mixture" composed of DCM/DMF/NMP (1:1:1).[5]
-
If the peptide sequence allows, consider incorporating a pseudoproline dipeptide before the thienylalanine residue to disrupt potential aggregate formation.
-
Issue: Low Yield and Purity of the Final Peptide Containing the Thienyl Group
Potential Causes:
-
An accumulation of deletion byproducts resulting from repeated incomplete coupling steps.
-
The occurrence of side reactions during the synthesis or the final cleavage from the resin.
-
Challenges in purifying the final peptide due to its aggregation in solution.
Recommended Solutions:
-
Adopt a Proactive Synthesis Strategy:
-
For sequences anticipated to be difficult, preemptively use a high-efficiency coupling reagent such as HATU or COMU for the incorporation of the thienylalanine residue.
-
Consider using a resin with a lower loading capacity to increase the distance between peptide chains, thereby reducing the likelihood of inter-chain aggregation.
-
-
Refine Cleavage and Purification Procedures:
-
Incorporate an effective scavenger, such as triisopropylsilane (TIS), into the cleavage cocktail to prevent potential side reactions with the thienyl group, although it is generally quite stable.
-
If the crude peptide exhibits poor solubility during purification, attempt to dissolve it in a minimal amount of a stronger organic solvent like DMSO or hexafluoroisopropanol (HFIP) before dilution with the HPLC mobile phase.
-
Data Presentation
Table 1: Comparative Performance of Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Typical Crude Purity (%) | Relative Cost | Key Strengths |
| HATU | ~90-95% | High | Extremely rapid and efficient; minimizes racemization.[1] |
| HCTU | ~90-95% | Medium | Offers performance on par with HATU at a lower cost.[2] |
| COMU | ~90-95% | High | High efficiency, non-explosive nature, and excellent solubility.[3][4] |
| PyBOP | ~80-90% | Medium | Effective for many hindered couplings, though performance can be sequence-dependent. |
| DIC/OxymaPure® | ~75-85% | Low | A cost-effective and safer alternative to HOBt-based activators for less demanding couplings. |
| HBTU | ~80-90% | Medium | A reliable standard reagent, but may be less effective than HATU or HCTU for highly challenging sequences.[1] |
Disclaimer: The crude purity is highly dependent on the specific peptide sequence. The data presented is indicative of the relative performance of the reagents with difficult sequences.
Experimental Protocols
Protocol 1: Standard Manual SPPS of Fmoc-3-(2-thienyl)-L-alanine with HATU
This protocol details the manual coupling of Fmoc-3-(2-thienyl)-L-alanine onto a peptide-resin.
-
Resin Preparation:
-
Begin with the Fmoc-deprotected peptide-resin in a suitable reaction vessel.
-
Thoroughly wash the resin with N,N-Dimethylformamide (DMF) (3 times for 1 minute each).
-
-
Preparation of the Activation Mixture:
-
In a separate vial, dissolve Fmoc-3-(2-thienyl)-L-alanine (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and mix briefly.
-
-
Coupling Procedure:
-
Immediately transfer the activation mixture to the washed resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Reaction Monitoring and Washing:
-
Extract a small sample of the resin and perform a ninhydrin test.
-
A negative result (colorless or yellowish beads) indicates complete coupling. Proceed to wash the resin with DMF (3 times for 1 minute each) and Dichloromethane (DCM) (3 times for 1 minute each).
-
A positive result (blue or purple beads) indicates incomplete coupling. In this case, perform a second coupling by repeating steps 2 and 3.
-
Protocol 2: Efficient Microwave-Assisted SPPS of Fmoc-3-(2-thienyl)-L-alanine
This protocol leverages microwave energy to improve coupling efficiency and reduce reaction time.
-
Preparation of Resin and Reagents:
-
Place the Fmoc-deprotected peptide-resin into a microwave-safe reaction vessel.
-
Prepare a solution of Fmoc-3-(2-thienyl)-L-alanine (5 equivalents), HCTU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.
-
-
Microwave-Assisted Coupling:
-
Add the reagent solution to the resin.
-
Carry out the coupling in a microwave peptide synthesizer for 5 minutes at 75°C.
-
-
Post-Coupling Wash:
-
Upon completion of the microwave program, drain the reaction vessel and wash the resin extensively with DMF (5 times for 1 minute each).
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing the incomplete coupling of Fmoc-Thienylalanine.
Caption: An overview of the experimental workflow for the incorporation of Fmoc-Thienylalanine in SPPS.
References
Technical Support Center: Troubleshooting Fmoc-Deprotection of 3-(3-Thienyl)-L-alanine
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the Fmoc-deprotection of 3-(3-Thienyl)-L-alanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing incomplete Fmoc deprotection of this compound with my standard 20% piperidine in DMF protocol. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection of Fmoc-3-(3-Thienyl)-L-alanine can stem from several factors, primarily related to steric hindrance and peptide aggregation. The bulky nature of the thienyl side chain can impede the access of piperidine to the Fmoc group. Additionally, as a hydrophobic amino acid, it can contribute to peptide aggregation on the solid support, further blocking reactive sites.
Troubleshooting Steps:
-
Extend Deprotection Time: The simplest approach is to increase the duration of the piperidine treatment. A standard 2 x 10-minute cycle may be insufficient. Consider extending this to 2 x 15 or even 2 x 20 minutes.
-
Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second, full-duration treatment. This ensures a high concentration of fresh base to drive the reaction to completion.
-
Monitor the Deprotection: Utilize UV-Vis spectroscopy to monitor the release of the dibenzofulvene-piperidine adduct at ~301 nm.[1] A plateau in absorbance indicates the completion of the reaction. If the absorbance continues to rise slowly, it's a clear sign of incomplete deprotection.
-
Alternative Deprotection Reagents: If extended piperidine treatment fails, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3][4][5] A common cocktail is 2% DBU in DMF. As DBU does not scavenge the dibenzofulvene byproduct, it is often used in conjunction with piperidine (e.g., 2% DBU / 2% piperidine in DMF).[2]
-
Address Peptide Aggregation: If aggregation is suspected, consider using chaotropic salts (e.g., LiCl) in the solvent, or switch to a more polar solvent system to disrupt secondary structures.[6]
Q2: Are there any known side reactions involving the thiophene ring of this compound during Fmoc-deprotection with piperidine?
A2: While the thiophene ring is generally stable under standard SPPS conditions, its sulfur-containing aromatic nature raises the possibility of side reactions, although specific instances with piperidine during Fmoc deprotection are not extensively documented in the literature. Thiophene can be susceptible to bioactivation in metabolic studies, forming reactive S-oxides or epoxides, but this typically requires enzymatic action.[7] Under the basic conditions of Fmoc deprotection, the primary concern would be direct nucleophilic attack by piperidine on the thiophene ring, though this is considered unlikely.
Preventative Measures and Monitoring:
-
Use the Mildest Effective Conditions: Stick to the shortest deprotection time and lowest reagent concentration that achieves complete Fmoc removal to minimize the potential for side reactions.
-
Alternative Bases: Using a non-nucleophilic base like DBU can mitigate the risk of direct addition to the thiophene ring.[2][3][4][5]
-
Analytical Verification: After cleavage from the resin, use high-resolution mass spectrometry to check for any unexpected mass additions to the peptide that might indicate modification of the thienylalanine residue. A mass increase of 85.15 Da could suggest the addition of piperidine.
Q3: How can I confirm that the Fmoc deprotection of this compound is complete before proceeding to the next coupling step?
A3: Confirming complete deprotection is crucial to avoid the formation of deletion sequences. Several methods can be employed:
-
UV-Vis Monitoring of the Filtrate: This is the most common real-time method. The absorbance of the dibenzofulvene-piperidine adduct in the filtrate is measured at approximately 301 nm.[1] The deprotection is considered complete when the absorbance of a second, fresh piperidine wash is at baseline.
-
Qualitative Ninhydrin (Kaiser) Test: After the deprotection and washing steps, a small sample of the resin beads is tested. A positive result (dark blue/purple beads) indicates the presence of free primary amines, confirming successful Fmoc removal. A negative result (yellow or colorless beads) signifies incomplete deprotection.
-
HPLC and Mass Spectrometry of a Test Cleavage: For critical syntheses, a small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry. The presence of a peak with a mass corresponding to the Fmoc-protected peptide (+222.24 Da) confirms incomplete deprotection.
Q4: Could the incorporation of this compound contribute to peptide aggregation and, if so, how can I mitigate this?
A4: Yes, as a bulky and hydrophobic amino acid, this compound can contribute to on-resin peptide aggregation.[6] This aggregation can physically block access to the N-terminus, leading to both incomplete deprotection and poor coupling efficiency.
Strategies to Mitigate Aggregation:
-
Use of "Difficult Sequence" Protocols: Employ solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either alone or in combination with DMF.
-
Elevated Temperature: Performing the deprotection and coupling steps at a moderately elevated temperature (e.g., 40-50°C) can help to disrupt hydrogen bonds and reduce aggregation.
-
Chaotropic Agents: The addition of chaotropic salts like LiCl to the reaction mixture can break up secondary structures.
-
Low-Loading Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
Backbone Protection: For very difficult sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can effectively prevent aggregation.[6]
Data Presentation
Table 1: Comparison of Deprotection Reagents and Conditions for Fmoc-3-(3-Thienyl)-L-alanine
| Deprotection Reagent | Concentration (in DMF) | Time (minutes) | Temperature (°C) | Expected Purity (%)* | Notes |
| Piperidine | 20% (v/v) | 2 x 10 | 25 | 85-95 | Standard conditions, may be insufficient for difficult sequences. |
| Piperidine | 20% (v/v) | 2 x 20 | 25 | >95 | Extended time for improved efficiency. |
| DBU/Piperidine | 2% (v/v) / 2% (v/v) | 2 x 5 | 25 | >97 | Faster and more efficient for sterically hindered residues.[2] |
| Piperazine/DBU | 10% (w/v) / 2% (v/v) | 2 x 3 | 25 | >97 | A rapid and effective alternative to piperidine.[8] |
*Expected purity is illustrative and can be sequence-dependent. It is based on the removal of the Fmoc group from a single thienylalanine residue and does not account for other potential side reactions or purification losses.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate for 10-20 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for another 10-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a ninhydrin (Kaiser) test on a small sample of resin beads to confirm the presence of free primary amines.
Protocol 2: Enhanced Fmoc Deprotection with DBU/Piperidine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 2% DBU and 2% piperidine (v/v) in DMF to the resin. Agitate for 5 minutes at room temperature.
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 2% DBU and 2% piperidine (v/v) in DMF and agitate for another 5 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Confirmation (Optional): Perform a ninhydrin (Kaiser) test.
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
-
Setup: Use a peptide synthesizer equipped with an online UV-Vis detector or manually collect the filtrate for analysis in a spectrophotometer.
-
Blank: Use the deprotection solution (e.g., 20% piperidine in DMF) as a blank to zero the spectrophotometer at ~301 nm.
-
Collect Filtrate: During the deprotection steps, collect the solution flowing from the reaction vessel.
-
Measure Absorbance: Measure the absorbance of the collected filtrate at ~301 nm.[1]
-
Analyze: A sharp increase in absorbance followed by a plateau indicates the release and subsequent complete removal of the Fmoc group. For the second deprotection wash, the absorbance should be close to the baseline, indicating that all of the Fmoc group was removed in the first step.
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc-deprotection.
Caption: Mechanism of Fmoc-deprotection by piperidine.
References
- 1. ACG Publications - Eco-friendly synthesis of new thiophene-based Schiff bases containing piperidine rings [acgpubs.org]
- 2. peptide.com [peptide.com]
- 3. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides Containing 3-(3-Thienyl)-L-alanine from Resin
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cleavage of synthetic peptides containing 3-(3-Thienyl)-L-alanine from solid-phase resins. Our goal is to help you minimize side reactions and maximize the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving peptides containing this compound from the resin?
A1: The main challenge arises from the electron-rich nature of the thiophene ring in this compound. Similar to the indole ring of Tryptophan, the thiophene ring is susceptible to electrophilic attack by carbocations generated during the acidic cleavage process. These carbocations are formed from the removal of side-chain protecting groups (e.g., t-butyl, trityl) and from the resin linker itself. This can lead to alkylation of the thiophene ring, resulting in impurities that can be difficult to separate from the desired peptide.
Q2: What are scavengers, and why are they crucial for cleaving peptides with this compound?
A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench the reactive carbocations generated during acidolysis.[1] By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid side chains like the thiophene ring of this compound. The use of an appropriate scavenger cocktail is therefore critical to obtain a high-purity peptide.
Q3: Which scavengers are recommended for peptides containing this compound?
A3: While specific studies on scavengers for this compound are limited, the recommendations for Tryptophan-containing peptides provide a strong starting point due to the similar reactivity of the aromatic side chains. A combination of scavengers is often more effective than a single one. Commonly used and recommended scavengers include:
-
Triisopropylsilane (TIS): An effective scavenger for trityl cations and other carbocations.[2]
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in preventing side reactions with Tryptophan and is therefore recommended for thienylalanine.[3]
-
Thioanisole: Helps in the removal of certain protecting groups and scavenges carbocations.[3]
-
Phenol: Can act as a scavenger for various electrophilic species.[2]
-
Water: Helps to hydrolyze t-butyl cations.[4]
A commonly used and effective general-purpose cleavage cocktail is Reagent K , which contains a mixture of these scavengers.[3]
Q4: Can I use a standard TFA cleavage protocol for my this compound containing peptide?
A4: Yes, a standard Trifluoroacetic Acid (TFA)-based cleavage protocol can be used, provided that an appropriate scavenger cocktail is included. A typical cleavage cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS. For peptides containing this compound, the addition of a thiol scavenger like EDT is highly recommended.
Q5: How can I confirm the identity and purity of my cleaved peptide?
A5: The most common methods for analyzing the purity and confirming the identity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5]
-
RP-HPLC: Used to determine the purity of the peptide by separating it from impurities.[4]
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Used to confirm the molecular weight of the synthesized peptide.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | 1. Incomplete cleavage from the resin. | - Extend the cleavage reaction time (e.g., from 2 hours to 4 hours).- Ensure the resin is well-swollen in the cleavage cocktail.- Re-cleave the resin with a fresh cocktail.[8] |
| 2. Peptide precipitation was incomplete. | - Use a larger volume of cold diethyl ether for precipitation.- Ensure the ether is sufficiently cold (-20°C or lower).- After adding ether, store the mixture at 4°C for a few hours to facilitate precipitation.[8] | |
| 3. The peptide is soluble in ether. | - If the peptide is highly hydrophobic, it may have some solubility in ether. Try precipitating with a different non-polar solvent like hexane or a mixture of ether and hexane. | |
| Presence of Multiple Peaks in HPLC | 1. Alkylation of the this compound side chain. | - Use a more effective scavenger cocktail. A combination of TIS and EDT is recommended. Consider using Reagent K (TFA/phenol/water/thioanisole/EDT).[3]- Minimize the cleavage time to reduce exposure to reactive species. |
| 2. Incomplete removal of side-chain protecting groups. | - Increase the cleavage reaction time.- Ensure the correct cleavage cocktail is used for the protecting groups present in your peptide. | |
| 3. Oxidation of other sensitive residues (e.g., Met, Cys). | - Add specific scavengers to prevent oxidation, such as dithiothreitol (DTT) for Cysteine or thioanisole for Methionine.[2][9] | |
| 4. Deletion or truncated peptide sequences. | - This is a synthesis-related issue. Optimize coupling and deprotection steps during solid-phase peptide synthesis (SPPS). | |
| Mass Spectrometry Shows Unexpected Mass | 1. Adduct formation with scavengers or protecting groups. | - This is often seen as +57 (t-butyl) or other mass additions. Optimize the scavenger cocktail and cleavage conditions. |
| 2. Incomplete deprotection. | - The mass will correspond to the peptide with one or more protecting groups still attached. Increase cleavage time or use a stronger cleavage cocktail. | |
| 3. Modification of the peptide during cleavage. | - As with HPLC impurities, this can be due to alkylation or oxidation. Review and optimize the cleavage protocol. |
Experimental Protocols
Protocol 1: General TFA Cleavage of Peptides Containing this compound from Wang Resin
This protocol is a general guideline and may need optimization based on the specific peptide sequence.
Materials:
-
Peptide-bound resin (e.g., Wang resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether (-20°C)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass filter
-
Centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual synthesis reagents.
-
Wash the resin with DCM (3 x 5 mL) to remove the DMF and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]
-
-
Preparation of Cleavage Cocktail (perform in a fume hood):
-
For a robust cleavage cocktail suitable for peptides with sensitive residues like this compound, prepare the following mixture (e.g., for 100 mg of resin, prepare 2 mL):
-
TFA: 92.5% (1.85 mL)
-
Water: 2.5% (50 µL)
-
TIS: 2.5% (50 µL)
-
EDT: 2.5% (50 µL)
-
-
Note: Always add TFA to the other components slowly as the reaction is exothermic. Prepare the cocktail fresh just before use.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-4 hours. A longer time may be required for complex peptides or those with stubborn protecting groups.
-
-
Peptide Filtration and Collection:
-
After the desired reaction time, filter the cleavage mixture through the sintered glass funnel into a clean collection tube. The filtrate contains your cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, place approximately 10 volumes of cold diethyl ether (e.g., 30 mL for 3 mL of filtrate).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing.
-
A white precipitate of the crude peptide should form.
-
If no precipitate forms immediately, store the tube at -20°C for 30 minutes to 1 hour.[8]
-
-
Peptide Isolation and Washing:
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet by resuspending it in fresh cold diethyl ether, vortexing, and centrifuging again. Repeat this wash step 2-3 more times to remove residual TFA and scavengers.
-
After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the dried peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by RP-HPLC and Mass Spectrometry.
-
Visualizations
Caption: Workflow for the cleavage and purification of synthetic peptides.
Caption: Troubleshooting decision tree for common peptide cleavage issues.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Bioisosteres: 3-(3-Thienyl)-L-alanine versus Phenylalanine in Peptide Biological Activity
In the intricate world of drug discovery and peptide design, the strategic substitution of amino acids is a cornerstone for enhancing biological activity, stability, and receptor selectivity. One such substitution of significant interest is the replacement of the natural aromatic amino acid Phenylalanine (Phe) with its bioisosteric analogue, 3-(3-Thienyl)-L-alanine (3-Thi). This comparison guide delves into the quantitative differences in biological activity observed when this substitution is made in various peptide classes, supported by experimental data and detailed methodologies.
Structural and Electronic Disparities
Phenylalanine is characterized by a benzyl side chain, a phenyl group attached to a methylene group. In contrast, this compound incorporates a thienyl group, a five-membered aromatic ring containing a sulfur atom. While both are aromatic and confer hydrophobicity, the presence of the sulfur heteroatom in the thienyl ring alters the electronic distribution, size, and potential for specific interactions compared to the phenyl ring of Phenylalanine. These subtle differences can lead to profound changes in how a peptide interacts with its biological target.
Comparative Analysis of Biological Activity
The impact of substituting Phenylalanine with this compound is highly dependent on the specific peptide and the position of the substitution. Below, we present a summary of quantitative data from studies on neuropeptides and vasoactive peptides.
Neuropeptide 26RFa Analogues
A study on analogues of the neuropeptide 26RFa, a ligand for the G protein-coupled receptor GPR103, investigated the replacement of Phenylalanine residues at positions 22, 24, and 26 with 3-(2-thienyl)-alanine (a positional isomer of 3-Thi). The biological activity was assessed by measuring the mobilization of intracellular calcium ([Ca2+]i) in CHO cells expressing the human QRFPR (GPR103).
Table 1: Biological Activity of 26RFa (20-26) Analogues [1]
| Peptide Analogue | Sequence | EC50 (nM) |
| 26RFa (20-26) (Parent Peptide) | Lys-Gly-Phe -Asn-Phe -Glu-Phe -NH2 | 1069 |
| [Thi22]26RFa (20-26) | Lys-Gly-Thi -Asn-Phe-Glu-Phe-NH2 | >10000 |
| [Thi24]26RFa (20-26) | Lys-Gly-Phe-Asn-Thi -Glu-Phe-NH2 | >10000 |
| [Thi26]26RFa (20-26) | Lys-Gly-Phe-Asn-Phe-Glu-Thi -NH2 | >10000 |
Thi = 3-(2-thienyl)-alanine
In this specific case, the substitution of Phenylalanine with 3-(2-thienyl)-alanine at any of the three positions resulted in a significant loss of activity, indicating that the phenyl ring of Phenylalanine is crucial for the interaction of 26RFa with its receptor.[1]
Vasoactive Peptide Analogues: Bradykinin and Vasopressin
In the realm of vasoactive peptides, the substitution has yielded varied results. For instance, in analogues of the inflammatory mediator bradykinin, the replacement of Phenylalanine with β-2-thienylalanine has been explored in the context of creating receptor antagonists.
Table 2: Biological Activity of Bradykinin Antagonist Analogues [2]
| Peptide Analogue | Modification | pA2 Value (Rat Uterus) |
| Reference Antagonist | [D-Phe7]-BK | - |
| Thienylalanine Analogue | [Thi5,8, D-Phe7]-BK | 6.5 |
Thi = β-2-thienylalanine
The pA2 value is a measure of antagonist potency. In this context, the inclusion of thienylalanine residues contributed to the antagonist activity of the bradykinin analogue.[2]
Conversely, a study on lysine-vasopressin, a hormone involved in regulating water balance and blood pressure, showed that replacing the Phenylalanine at position 3 with 3-β-(2-Thienyl)-L-alanine led to an increase in some biological activities.
Table 3: Biological Potencies of Lysine-Vasopressin Analogues (units/mg) [3]
| Peptide | Oxytocic Activity | Avian Vasodepressor Activity | Rat Pressor Activity | Antidiuretic Activity |
| 8-Lysine-Vasopressin (LVP) | ~5 | ~70 | ~250 | ~250 |
| [Thi3]-LVP | 19.0 ± 0.5 | 87 ± 4 | 243 ± 5 | 332 ± 32 |
[Thi3] = [3-β-(2-Thienyl)-L-alanine3]
The [Thi3]-LVP analogue exhibited higher oxytocic, avian vasodepressor, and antidiuretic potencies compared to the native 8-lysine-vasopressin, while maintaining a similar pressor potency.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Intracellular Calcium Mobilization Assay for 26RFa Analogues
This assay measures the ability of peptide analogues to activate the QRFPR (GPR103) and trigger an intracellular signaling cascade.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are stably transfected with a plasmid encoding the human QRFPR (hQRFPR) and a promiscuous G protein (Gα16). Cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Fluorescent Dye Loading: Cells are seeded in 96-well plates. On the day of the experiment, the culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be cleaved to its active form.
-
Peptide Stimulation and Signal Detection: The plate is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of the 26RFa analogues are added to the wells.
-
Data Analysis: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time. The peak fluorescence response is plotted against the peptide concentration, and the EC50 value (the concentration of peptide that elicits 50% of the maximal response) is calculated using a sigmoidal dose-response curve fit.[1]
Guinea Pig Ileum Contraction Assay for Bradykinin Antagonists
This classic pharmacology assay assesses the ability of antagonists to inhibit the contractile response induced by an agonist.
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Antagonist Incubation: The bradykinin antagonist analogue is added to the organ bath at a specific concentration and allowed to equilibrate with the tissue for a defined period.
-
Agonist Challenge: A cumulative concentration-response curve to bradykinin is then generated in the presence of the antagonist.
-
Data Analysis: The dose-response curves for bradykinin in the absence and presence of the antagonist are plotted. The pA2 value is calculated from the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.[2]
Rat Pressor and Antidiuretic Assays for Vasopressin Analogues
These in vivo assays determine the effect of vasopressin analogues on blood pressure and urine output.
-
Animal Preparation: Male rats are anesthetized, and a catheter is inserted into a carotid artery to measure blood pressure. Another catheter is placed in a jugular vein for intravenous administration of the peptides. For the antidiuretic assay, a catheter is inserted into the bladder to collect urine.
-
Peptide Administration: The vasopressin analogues are administered intravenously at various doses.
-
Measurement of Physiological Response:
-
Pressor Assay: The change in mean arterial blood pressure is continuously recorded. The pressor potency is determined by comparing the dose of the analogue required to produce a specific increase in blood pressure to that of a standard preparation.
-
Antidiuretic Assay: Urine flow is measured before and after peptide administration. The antidiuretic potency is calculated by comparing the dose of the analogue that causes a certain percentage reduction in urine flow to that of a standard.
-
-
Data Analysis: The potencies are typically expressed in international units per milligram (IU/mg) relative to a standard preparation of vasopressin.[3]
Signaling Pathways and Experimental Workflow
The biological effects of the peptides discussed are mediated through G protein-coupled receptors (GPCRs). The general signaling pathway for these receptors and a typical experimental workflow for comparing peptide analogues are illustrated below.
Caption: General GPCR signaling pathway for peptide hormones and neuropeptides.
Caption: Experimental workflow for comparing the biological activity of peptide analogues.
Conclusion
The substitution of Phenylalanine with this compound is a valuable tool in medicinal chemistry for probing the structure-activity relationships of peptides. The presented data demonstrates that this bioisosteric replacement can have dramatically different effects depending on the peptide and the specific molecular interactions required for its biological function. While in the case of 26RFa, the phenyl group of Phenylalanine appears to be indispensable for receptor activation, in vasopressin, the thienylalanine substitution enhances certain biological activities. For bradykinin antagonists, it serves as a useful component in designing potent inhibitors. These findings underscore the importance of empirical testing and highlight that while general principles of bioisosterism can guide peptide design, the precise biological outcome of such substitutions is often context-dependent and requires careful experimental validation.
References
A Comparative Guide to Validating 3-(3-Thienyl)-L-alanine Incorporation: Mass Spectrometry vs. Edman Degradation
For researchers, scientists, and drug development professionals, the successful incorporation of non-canonical amino acids (ncAAs) like 3-(3-Thienyl)-L-alanine into proteins is a critical step in engineering novel biologics and therapeutic agents. Verifying the precise incorporation and its efficiency is paramount. This guide provides an objective comparison of two primary validation methodologies: mass spectrometry and Edman degradation, supported by experimental protocols and data interpretation.
The introduction of ncAAs such as this compound, an analog of phenylalanine, into a protein's primary sequence can bestow unique chemical properties, enabling novel functionalities or enhanced therapeutic characteristics.[1] However, the fidelity of this incorporation must be rigorously validated. Mass spectrometry has emerged as the gold standard for this purpose, offering high sensitivity and detailed information.[2] Edman degradation, a classical protein sequencing technique, presents an alternative, albeit with specific limitations.
Performance Comparison: Mass Spectrometry vs. Edman Degradation
| Feature | Mass Spectrometry (Bottom-Up Proteomics) | Edman Degradation |
| Principle | Enzymatic digestion of the protein followed by mass analysis of the resulting peptides and their fragments. | Sequential chemical removal and identification of N-terminal amino acids.[3] |
| Information Provided | Confirms incorporation, identifies the exact site of incorporation, and can quantify incorporation efficiency. | Sequentially identifies N-terminal amino acids.[3] |
| Sensitivity | High (picomole to femtomole range). | Moderate (picomole range). |
| Throughput | High; can analyze complex mixtures. | Low; suitable for purified proteins.[4] |
| Coverage | Can cover the entire protein sequence. | Limited to the N-terminus (typically up to 30-50 residues).[2] |
| Compatibility with ncAAs | Generally compatible; the mass shift of the ncAA is readily detectable. | Can be problematic if the ncAA interferes with the chemical reactions.[3] |
| Post-Translational Modifications | Can identify and locate PTMs. | Blocked N-termini (e.g., acetylation) prevent analysis.[3] |
Mass Spectrometry-Based Validation: A Detailed Workflow
Mass spectrometry, particularly the bottom-up proteomics approach, provides the most comprehensive validation of this compound incorporation. This method relies on the specific mass difference between the canonical amino acid it replaces (e.g., Phenylalanine, Phe) and this compound.
Molecular Weight Information:
-
L-Phenylalanine (Phe): Monoisotopic mass = 147.06841 Da
-
This compound (3ThiA): Monoisotopic mass = 171.04050 Da
-
Mass Difference: +23.97209 Da
This mass shift is the key indicator of successful incorporation that is detected by the mass spectrometer.
Experimental Protocol: Bottom-Up Proteomics
-
Protein Digestion:
-
The protein containing the incorporated this compound is denatured, reduced, and alkylated.
-
It is then digested into smaller peptides using a specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues.[5]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
The separated peptides are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer.[2]
-
The mass spectrometer performs two stages of analysis:
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptides is measured. Peptides containing this compound will exhibit a characteristic mass shift.
-
MS2 Scan (Tandem MS): Selected peptides are fragmented (e.g., by collision-induced dissociation), and the m/z of the fragment ions is measured.[6]
-
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database.
-
The search parameters are modified to include the mass shift of this compound replacing a canonical amino acid (e.g., Phe).
-
Successful identification of peptides with this mass modification confirms the incorporation and pinpoints the exact location within the protein sequence.
-
Expected Fragmentation Pattern
In tandem mass spectrometry, peptides fragment at the peptide bonds, producing a series of b- and y-ions. The presence of this compound in a peptide will result in a mass shift in the fragment ions that contain this residue. For example, in a peptide where Phe is replaced by this compound, the b- and y-ions containing the ncAA will be shifted by +23.97209 Da compared to the corresponding fragments of the wild-type peptide.
Quantitative Analysis using Stable Isotope Labeling (SILAC)
To determine the efficiency of incorporation, a stable isotope labeling by amino acids in cell culture (SILAC) approach can be employed.
-
Cell Culture: Two populations of cells are cultured. One is grown in a medium containing a "light" (natural) amino acid (e.g., Phe), and the other is grown in a medium with a "heavy" stable isotope-labeled version of the amino acid that this compound is intended to replace.
-
Protein Expression: The expression of the target protein is induced in both cell populations. In the "heavy" labeled culture, the medium is supplemented with this compound.
-
Sample Preparation and Analysis: The protein samples are mixed, digested, and analyzed by LC-MS/MS.
-
Quantification: The relative intensity of the mass spectrometer signals for the peptides containing the heavy isotope-labeled amino acid versus those containing this compound allows for the calculation of the incorporation efficiency.
References
- 1. biology.stackexchange.com [biology.stackexchange.com]
- 2. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. scispace.com [scispace.com]
Confirming Unnatural Amino Acid Incorporation: A Comparative Guide to NMR Analysis of 3-(3-Thienyl)-L-alanine in Peptides
For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into a peptide sequence is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for verifying the presence of 3-(3-Thienyl)-L-alanine in a peptide. Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate analytical strategy.
The introduction of unnatural amino acids, such as this compound, into peptide sequences offers a powerful strategy for modulating their therapeutic properties, including stability, potency, and receptor selectivity. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation. NMR spectroscopy stands out as a non-destructive technique that provides detailed atomic-level structural information, making it exceptionally well-suited for this purpose.
Comparative Analysis of Analytical Techniques
While NMR spectroscopy provides unparalleled detail on the chemical environment of each atom, other techniques such as Mass Spectrometry (MS) and Edman Degradation offer complementary information, particularly regarding sequence and mass verification.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to elucidate molecular structure and dynamics in solution. | - Provides unambiguous confirmation of the incorporation and location of the unnatural amino acid. - Delivers detailed 3D structural and conformational information. - Non-destructive. | - Relatively low sensitivity, requiring milligram quantities of pure sample. - Can be time-consuming for data acquisition and analysis. - Complex spectra for larger peptides. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for precise molecular weight determination and fragmentation analysis for sequencing. | - High sensitivity, requiring only picomole to femtomole amounts. - Rapid analysis. - Can identify post-translational modifications. | - Does not provide detailed 3D structural information. - Ambiguities can arise with isobaric residues (amino acids with the same mass). - Fragmentation of some unnatural amino acids can be unpredictable. |
| Edman Degradation | Sequentially removes and identifies amino acids from the N-terminus of a peptide. | - Directly determines the N-terminal sequence. - Can be quantitative. | - Not suitable for N-terminally blocked peptides. - The chemistry may not be compatible with all unnatural amino acids. - Becomes less reliable for sequences longer than 30-40 residues. |
NMR Data for this compound in a Peptide Sequence
The characteristic chemical shifts of this compound provide a unique spectroscopic signature for its confirmation within a peptide. The following tables present expected ¹H and ¹³C NMR chemical shifts for this compound when incorporated into a peptide, based on data for the free amino acid and typical shifts for aromatic residues in a peptide environment.
Table 1: Expected ¹H NMR Chemical Shifts for this compound in a Peptide
| Proton | Chemical Shift (ppm) Range | Multiplicity |
| Hα | 4.5 - 5.0 | Doublet of doublets or triplet |
| Hβ | 3.2 - 3.5 | Multiplet |
| Thienyl H2' | 7.1 - 7.3 | Doublet |
| Thienyl H4' | 7.0 - 7.2 | Doublet of doublets |
| Thienyl H5' | 7.3 - 7.5 | Doublet of doublets |
| Amide NH | 8.0 - 8.5 | Doublet or triplet |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound in a Peptide
| Carbon | Chemical Shift (ppm) Range |
| Cα | 53 - 58 |
| Cβ | 30 - 35 |
| Cγ (Thienyl C3') | 138 - 142 |
| Thienyl C2' | 122 - 126 |
| Thienyl C4' | 127 - 131 |
| Thienyl C5' | 124 - 128 |
| Carbonyl (C=O) | 170 - 175 |
Experimental Protocols for NMR Analysis
A systematic approach utilizing a suite of 1D and 2D NMR experiments is essential for the unambiguous confirmation and assignment of this compound within a peptide sequence.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) for observation of exchangeable protons).
-
Buffering: Use a buffer system (e.g., 20 mM phosphate buffer) to maintain a constant pH, as chemical shifts can be pH-dependent.
-
Referencing: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing.
1D ¹H NMR
A simple 1D ¹H NMR spectrum provides the initial overview of the peptide's proton environment. The characteristic aromatic signals of the thienyl ring and the α- and β-proton resonances are key indicators of the presence of this compound.
2D NMR Experiments for Unambiguous Assignment
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY is crucial for connecting the amide proton (NH) to the α-proton (Hα), and the Hα to the β-protons (Hβ).
2. HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. This experiment is vital for assigning the carbon signals of the this compound residue by correlating the Hα to Cα, Hβ to Cβ, and the thienyl protons to their respective carbons.
3. HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds). This is particularly useful for confirming the connectivity of the thienyl side chain to the peptide backbone by observing correlations from the Hβ protons to the thienyl Cγ and C2'/C4' carbons. It also helps in the sequential assignment of amino acids in the peptide chain.
Workflow for NMR-based Confirmation
Caption: Workflow for NMR analysis to confirm this compound in a peptide.
Logical Pathway for Resonance Assignment
Caption: Logic diagram for assigning this compound resonances using 2D NMR.
A Comparative Analysis of Thienylalanine Isomers in Modulating Peptide Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, thienylalanine, a bioisostere of phenylalanine, presents a unique opportunity to probe the influence of aromaticity and heteroatomic interactions on peptide-receptor binding. This guide provides a comparative study of 2-thienylalanine and 3-thienylalanine isomers when substituted into a model bioactive peptide, "Thienorphin," highlighting the profound impact of subtle structural modifications on biological activity.
Introduction to Thienylalanine Isomers
Thienylalanine exists as two primary isomers: 2-thienylalanine and 3-thienylalanine, differing in the point of attachment of the alanine side chain to the thiophene ring. This seemingly minor positional change can significantly alter the electronic distribution, steric profile, and hydrogen bonding capacity of the amino acid side chain, leading to distinct pharmacological outcomes. This guide explores these differences through a hypothetical case study, providing a framework for the rational design of novel peptide therapeutics.
Case Study: Thienorphin Analogs Targeting the Thienorphin Receptor (TOR)
To illustrate the comparative effects of thienylalanine isomers, we present a case study on a fictional heptapeptide, Thienorphin (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-NH₂), a potent agonist for the hypothetical G-protein coupled receptor, the Thienorphin Receptor (TOR). In this study, the native Phenylalanine (Phe) at position 4 was replaced with either L-2-thienylalanine (2-Thi) or L-3-thienylalanine (3-Thi).
Data Presentation: Comparative Bioactivity of Thienorphin Analogs
The following table summarizes the in vitro and in vivo activities of the native Thienorphin and its thienylalanine-substituted analogs.
| Peptide Analog | Sequence | Receptor Binding Affinity (Ki, nM) | Functional Agonist Potency (EC50, nM) | In vivo Analgesic Effect (ED50, mg/kg) |
| Thienorphin (Parent) | Tyr-Gly-Gly-Phe -Leu-Arg-Arg-NH₂ | 1.2 ± 0.2 | 2.5 ± 0.4 | 0.5 ± 0.1 |
| Thienorphin-2-Thi | Tyr-Gly-Gly-2-Thi -Leu-Arg-Arg-NH₂ | 0.8 ± 0.1 | 1.5 ± 0.3 | 0.3 ± 0.05 |
| Thienorphin-3-Thi | Tyr-Gly-Gly-3-Thi -Leu-Arg-Arg-NH₂ | 5.6 ± 0.9 | 10.2 ± 1.5 | 2.1 ± 0.4 |
Key Observations:
-
Receptor Binding: The substitution of Phe with 2-Thi resulted in a slight increase in binding affinity, whereas the 3-Thi substitution led to a notable decrease in affinity.
-
Functional Potency: A similar trend was observed in the functional assay, with the 2-Thi analog being more potent than the parent peptide and the 3-Thi analog showing significantly reduced potency.
-
In vivo Efficacy: The in vivo analgesic effect mirrored the in vitro findings, with Thienorphin-2-Thi being the most potent compound.
These results suggest that the orientation of the thiophene ring plays a critical role in the interaction with the TOR binding pocket. The sulfur atom in the 2-position of the thiophene ring in 2-thienylalanine may form a favorable interaction with a specific residue in the receptor, enhancing binding and subsequent signal transduction.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the application of these techniques in your own research.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected amino acids (including Fmoc-2-thienylalanine-OH and Fmoc-3-thienylalanine-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1 hour.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Receptor Binding Assay
Materials:
-
HEK293 cells stably expressing the Thienorphin Receptor (TOR)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radiolabeled ligand (e.g., [³H]-Thienorphin)
-
Unlabeled peptide analogs
-
Glass fiber filters
-
Scintillation cocktail
Protocol:
-
Membrane Preparation: Harvest TOR-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge at 500 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Competition Binding Assay:
-
In a 96-well plate, add increasing concentrations of the unlabeled peptide analogs.
-
Add a constant concentration of the radiolabeled ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of unlabeled ligand that inhibits 50% of specific binding of the radioligand) and calculate the Ki values using the Cheng-Prusoff equation.
In Vitro Functional Assay: cAMP Measurement
Materials:
-
CHO cells stably co-expressing the Thienorphin Receptor (TOR) and a cAMP-responsive reporter gene (e.g., CRE-luciferase)
-
Cell culture medium
-
Forskolin
-
Peptide analogs
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate and incubate overnight.
-
Peptide Treatment: Treat the cells with increasing concentrations of the peptide analogs in the presence of a sub-maximal concentration of forskolin (to stimulate cAMP production).
-
Incubation: Incubate for 4-6 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Plot the luciferase activity against the peptide concentration and determine the EC50 values (concentration of peptide that produces 50% of the maximal response).
Visualizations
Signaling Pathway of the Thienorphin Receptor (TOR)
Caption: Hypothetical signaling pathway of the Thienorphin Receptor (TOR).
Experimental Workflow for Peptide Bioactivity Screening
Caption: Workflow for the synthesis and evaluation of Thienorphin analogs.
Conclusion
This comparative guide, through a hypothetical case study, underscores the critical importance of isomeric substitution in peptide drug design. The choice between 2-thienylalanine and 3-thienylalanine can dramatically influence receptor affinity, functional potency, and ultimately, in vivo efficacy. The provided experimental protocols and visualizations offer a practical framework for researchers to conduct their own comparative studies and to rationally design novel peptide-based therapeutics with improved pharmacological profiles. Future studies should continue to explore the rich chemical space offered by unnatural amino acids to further refine our understanding of structure-activity relationships and to develop the next generation of targeted peptide medicines.
Enhancing Peptide Stability: A Comparative Guide to the Enzymatic Resistance of Peptides Containing 3-(3-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their susceptibility to enzymatic degradation, leading to a short in vivo half-life. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a comparative overview of the enzymatic stability of peptides containing the unnatural amino acid 3-(3-Thienyl)-L-alanine. This modification, by altering the peptide's side chain structure, can confer enhanced resistance to proteolytic enzymes.
Superior Enzymatic Stability of this compound Modified Peptides
The introduction of this compound, an isomer of the naturally occurring aromatic amino acid tryptophan, into a peptide sequence can significantly enhance its stability against enzymatic degradation. Proteases, such as chymotrypsin, recognize and cleave peptide bonds adjacent to specific amino acid residues. Chymotrypsin, for instance, preferentially cleaves at the C-terminus of aromatic residues like phenylalanine, tyrosine, and tryptophan. The structural difference of the thienyl group compared to the indole ring of tryptophan can hinder the binding of the peptide to the active site of such enzymes, thereby reducing the rate of cleavage.
While extensive quantitative data from direct head-to-head comparisons in the public domain is limited, the principle of steric hindrance and altered electronic properties conferred by unnatural amino acids is a well-established strategy for improving peptide stability.[1][2] The expectation is that peptides incorporating this compound will exhibit a longer half-life in the presence of proteases compared to their unmodified counterparts.
Comparative Data on Enzymatic Stability
To illustrate how the enzymatic stability of a peptide is enhanced by the incorporation of this compound, the following table provides a template for presenting comparative data. Note: The following data is illustrative and intended to serve as a template for presenting experimental findings. Specific values would be dependent on the peptide sequence and experimental conditions.
| Peptide | Modification | Enzyme | Half-life (t½) in minutes | % Remaining after 60 min |
| Native Peptide | None | Chymotrypsin | 15 | 12.5% |
| Modified Peptide | Phe to this compound | Chymotrypsin | >120 | >90% |
| Native Peptide | None | Human Serum | 30 | 25% |
| Modified Peptide | Phe to this compound | Human Serum | >240 | >85% |
Experimental Protocol: Comparative Enzymatic Stability Assay
This protocol outlines a typical experiment to compare the enzymatic stability of a native peptide versus a peptide containing this compound.
1. Materials and Reagents:
-
Native peptide and this compound modified peptide (lyophilized, >95% purity)
-
α-Chymotrypsin from bovine pancreas
-
Human serum (pooled)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
2. Preparation of Solutions:
-
Peptide Stock Solutions (1 mg/mL): Dissolve each peptide in PBS to a final concentration of 1 mg/mL.
-
Chymotrypsin Solution (0.1 mg/mL): Dissolve α-chymotrypsin in PBS to a final concentration of 0.1 mg/mL.
-
Quenching Solution (10% TFA): Prepare a 10% (v/v) solution of TFA in water.
3. Enzymatic Digestion with Chymotrypsin:
-
In separate microcentrifuge tubes, add 90 µL of the native peptide and modified peptide stock solutions.
-
Initiate the reaction by adding 10 µL of the chymotrypsin solution to each tube (final peptide concentration: 0.9 mg/mL, final enzyme concentration: 0.01 mg/mL).
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction.
-
Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of the 10% TFA quenching solution.
-
Store the quenched samples at -20°C until HPLC analysis.
4. Stability Assay in Human Serum:
-
In separate microcentrifuge tubes, add 10 µL of the native peptide and modified peptide stock solutions to 90 µL of human serum.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a 20 µL aliquot.
-
Precipitate the serum proteins by adding 40 µL of ice-cold ACN.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes.
-
Collect the supernatant and store at -20°C until HPLC analysis.
5. RP-HPLC Analysis:
-
Analyze the quenched samples and the supernatants from the serum stability assay by RP-HPLC.
-
Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
The percentage of intact peptide remaining at each time point is calculated by integrating the peak area of the intact peptide and comparing it to the peak area at time zero.
6. Data Analysis:
-
Plot the percentage of intact peptide remaining against time for both the native and modified peptides.
-
Calculate the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay model.
Experimental Workflow
References
Probing the Interactome: A Comparative Guide to Photo-Activatable Amino Acid Probes for Studying Protein-Protein Interactions
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-protein interactions (PPIs) is paramount to unraveling cellular pathways and designing novel therapeutics. Covalently capturing these often transient interactions in their native environment provides invaluable insights. This guide offers a comparative analysis of 3-(3-Thienyl)-L-alanine as a potential probe for PPIs against established photo-crosslinking unnatural amino acids (UAAs), supported by experimental principles and methodologies.
While the direct application of this compound as a photo-crosslinking agent for studying protein-protein interactions is not extensively documented in peer-reviewed literature, its structural similarity to other aromatic amino acids warrants a theoretical exploration of its potential. This guide will compare its hypothetical properties with those of well-established photo-activatable probes, namely benzophenone- and diazirine-containing amino acids.
Introduction to Photo-Crosslinking Amino Acids
Photo-crosslinking UAAs are powerful tools that can be genetically incorporated into a protein of interest.[1] Upon activation with UV light, these amino acids generate highly reactive species that form covalent bonds with interacting molecules in close proximity.[2] This "freezes" the interaction, allowing for the identification of binding partners through techniques like mass spectrometry.[3] The ideal photo-crosslinker is small, chemically stable until activated, and efficiently forms crosslinks with a broad range of amino acid residues upon photo-activation.[4]
Comparison of Photo-Activatable Probes
Here, we compare the established probes, p-benzoyl-L-phenylalanine (Bpa) and diazirine-containing amino acids (e.g., photo-leucine), with the theoretical potential of this compound.
| Feature | p-Benzoyl-L-phenylalanine (Bpa) | Diazirine-Containing Amino Acids | This compound (Theoretical) |
| Photo-activation Wavelength | ~350-365 nm | ~330-370 nm | Expected in the UV range, but specific wavelength for efficient crosslinking is unknown. |
| Reactive Intermediate | Triplet diradical | Carbene | Potentially a radical species upon photo-excitation of the thienyl ring. |
| Reactivity | Preferentially abstracts H-atoms from C-H bonds. Can be repeatedly excited if a reaction does not occur. Not reactive with water.[5] | Highly reactive and non-selective, inserting into C-H, N-H, and O-H bonds.[5] | The thiophene ring can undergo photo-induced reactions, but its efficiency and selectivity as a crosslinker are not established. One study on a dithienyl ketone showed it acted as a photosensitizer rather than a direct crosslinker.[6] |
| Crosslinking Efficiency | Generally moderate, but can be improved with optimized analogs.[1] | Can be highly efficient due to the high reactivity of the carbene intermediate.[7] | Unknown. The potential for lower efficiency if the excited state is quenched through non-crosslinking pathways. |
| Selectivity | Relatively non-specific insertion into C-H bonds.[8] | Highly non-specific, which can be an advantage for capturing any proximal residue.[2] | The reactivity of an excited thienyl group towards different amino acid side chains is not characterized. |
| Size and Perturbation | Larger and more hydrophobic, which can potentially perturb protein structure or interactions.[7] | Smaller than benzophenone, leading to less potential for steric hindrance.[9] | Similar in size to tryptophan, potentially causing less perturbation than Bpa. |
| Background Signal | The aromatic structure can contribute to autofluorescence and non-specific hydrophobic interactions.[7] | Lower background fluorescence compared to benzophenone.[7] | The thiophene moiety may have some intrinsic fluorescence, but its contribution to background signal in crosslinking experiments is unknown. |
Experimental Workflow for Photo-Crosslinking PPI Studies
The general workflow for utilizing photo-crosslinking UAAs to identify protein-protein interactions is a multi-step process.
Caption: General experimental workflow for PPI identification using photo-crosslinking UAAs.
Detailed Experimental Protocols
Site-Specific Incorporation of Unnatural Amino Acids
This protocol outlines the general steps for incorporating a UAA into a target protein in mammalian cells.[1]
a. Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired site in the gene of the protein of interest (POI) via site-directed mutagenesis.
-
Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA (e.g., BpaRS/tRNAPyl for Bpa).
b. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Co-transfect the cells with the plasmid containing the POI amber mutant and the plasmid for the orthogonal tRNA/synthetase pair using a suitable transfection reagent.
c. UAA Incorporation:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired UAA (e.g., 1 mM p-benzoyl-L-phenylalanine).
-
Incubate the cells for 48-72 hours to allow for expression of the POI containing the incorporated UAA.
In Vivo Photo-Crosslinking and Analysis
a. Photo-Crosslinking:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Irradiate the cells with UV light at the appropriate wavelength (e.g., 365 nm for Bpa) for a specified duration (typically 15-30 minutes) on ice.
b. Protein Extraction and Verification:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Confirm the expression of the UAA-containing protein and the formation of crosslinked complexes by SDS-PAGE and Western blotting using an antibody against the POI. Crosslinked products will appear as higher molecular weight bands.
c. Identification of Interacting Proteins by Mass Spectrometry:
-
Excise the protein bands corresponding to the crosslinked complexes from the SDS-PAGE gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides and, consequently, the interacting proteins.[11]
Signaling Pathway Visualization
The use of photo-crosslinking UAAs can be instrumental in mapping signaling pathways. For instance, to identify the downstream effectors of a particular kinase.
Caption: Mapping a kinase cascade using a photo-crosslinking UAA incorporated into Kinase A.
Conclusion
While this compound remains a theoretical tool for photo-crosslinking studies of protein-protein interactions, established unnatural amino acids like p-benzoyl-L-phenylalanine and diazirine-containing analogs provide robust and well-documented platforms for such investigations. The choice between these probes depends on the specific requirements of the experiment, including the desired reactivity, potential for steric hindrance, and tolerance for background signal. The methodologies outlined in this guide provide a framework for researchers to employ these powerful tools to illuminate the complex networks of protein interactions that govern cellular life. Further research into novel photo-crosslinkers, potentially including thienyl derivatives, may offer new avenues for capturing and characterizing the dynamic interactome.
References
- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Photo-Caged Cross-Linker for Identifying Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparing receptor binding affinity of thienylalanine vs tryptophan peptides
Investigating Peptide Modifications
I'm currently focused on the receptor binding affinity of peptides. I'm actively searching for studies that directly compare the binding strengths of peptides with thienyl alanine to those with tryptophan. Simultaneously, I'm broadening my literature search to encompass the physicochemical properties of thienyl alanine itself. This comprehensive approach should yield valuable insights.
Compiling Comparative Data
I'm now prioritizing the synthesis of a comparison guide. First, I'm focusing on finding the ideal format for presenting binding affinity data, including both binding data and receptor information. This has evolved to researching specific binding assay protocols in detail. Finally, I'm now structuring the guide to explain thienylalanine as a tryptophan analog, and present the affinity data concisely.
Charting a Comparison
I've started searching for comparative studies on thienylalanine and tryptophan's impact on receptor binding affinity. Expanding my search, I'm focusing on the physicochemical properties of both amino acids. I'm also now actively locating specific examples of peptide substitutions. To strengthen the guide, I'm diving into binding assay protocols, especially radioligand assays, to ensure accurate and detailed methodology. I'm gathering the necessary information to present a structured comparison guide with visuals.
Validating the Enantiomeric Purity of 3-(3-Thienyl)-L-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like 3-(3-Thienyl)-L-alanine is a critical step in guaranteeing product quality, efficacy, and safety. This non-proteinogenic amino acid, with its unique thienyl group, presents specific analytical challenges. This guide provides an objective comparison of prevalent analytical techniques for validating its enantiomeric purity, supported by representative experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of enantiomeric excess (%ee) for amino acids is primarily achieved through chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most established techniques. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, sample preparation, and instrumentation requirements.
Table 1: Comparison of Key Performance Attributes of Analytical Methods
| Feature | Chiral HPLC (Direct) | Chiral GC-MS | Capillary Electrophoresis (CE) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP). | Volatilized, derivatized enantiomers are separated on a chiral GC column and detected by MS. | Enantiomers are separated based on their differential migration in an electric field in the presence of a chiral selector. |
| Sample Prep | Minimal, direct injection often possible. | Derivatization is mandatory to increase volatility. | Minimal, direct injection. |
| Sensitivity | Moderate to High (UV, FLD, MS detection).[1] | Very High (MS detection).[2] | High, but requires sensitive detectors due to small injection volumes.[3] |
| Resolution | Excellent, wide variety of CSPs available.[4][5] | Excellent for volatile compounds.[6] | Very High, high efficiency separations. |
| Speed | Moderate. | Can be fast, especially with modern GC systems. | Fast analysis times. |
| Versatility | Highly versatile for a wide range of amino acids.[7] | Suitable for most amino acids after derivatization.[2] | Excellent for charged molecules like amino acids. |
| Cost | Moderate to High (instrumentation and columns). | High (instrumentation). | Low to Moderate (instrumentation). |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for the most common techniques used for the enantiomeric purity determination of amino acids, which can be adapted for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.
Protocol: Direct Chiral HPLC with a Macrocyclic Glycopeptide CSP
-
Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: Astec CHIROBIOTIC T (teicoplanin-based CSP).[8]
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic or basic modifier. A common mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm (due to the thiophene ring) or MS for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Table 2: Representative HPLC Data for Amino Acid Enantiomer Separation
| Enantiomer | Retention Time (min) | Peak Area | % Enantiomeric Purity (ee) |
| L-enantiomer | 8.5 | 99500 | 99.0% |
| D-enantiomer | 10.2 | 500 |
Note: Retention times are hypothetical and will vary based on the specific amino acid and exact chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for determining enantiomeric purity, but it requires derivatization of the amino acid to make it volatile.
Protocol: Chiral GC-MS after Derivatization
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column, such as Chirasil-Val.
-
Derivatization:
-
Esterification: React the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the amino acid ester.
-
Acylation: React the amino acid ester with an acylating agent (e.g., trifluoroacetic anhydride) to form the N-trifluoroacetyl-O-isopropyl ester.[6]
-
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of the derivatives.
-
Injector Temperature: 250 °C.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Sample Preparation: The derivatized sample is dissolved in a suitable solvent (e.g., ethyl acetate) before injection.
Table 3: Representative GC-MS Data for Amino Acid Enantiomer Separation
| Enantiomer Derivative | Retention Time (min) | Ion Monitored (m/z) | Peak Area | % Enantiomeric Purity (ee) |
| L-enantiomer derivative | 12.3 | [Specific fragment ion] | 99800 | 99.6% |
| D-enantiomer derivative | 12.8 | [Specific fragment ion] | 200 |
Note: Retention times and monitored ions are hypothetical and will depend on the specific derivative and MS conditions.
Workflow and Decision Making
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: General workflow for the validation of enantiomeric purity.
The following diagram illustrates the decision-making process for selecting the most suitable analytical technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of the enantiomeric purity of this compound can be reliably achieved using several chromatographic techniques. Direct chiral HPLC is often the method of choice due to its versatility and minimal sample preparation.[1] For applications requiring very high sensitivity, chiral GC-MS is a powerful alternative, although it necessitates a derivatization step.[2] Capillary electrophoresis offers a high-efficiency separation method, particularly for charged molecules.[3] The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including sensitivity, sample throughput, and the available instrumentation. Proper method development and validation are paramount to ensure accurate and reliable determination of enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
functional assays for peptides modified with 3-(3-Thienyl)-L-alanine
Beginning the Search
I've initiated a thorough search for functional assays applicable to peptides containing non-canonical amino acids, specifically 3-(3-Thienyl)-L-alanine. The focus is on finding relevant literature and established protocols to guide the experimental design. I'm prioritizing methods that are sensitive and can detect subtle changes in peptide activity.
Gathering Assay Methods
I am now delving into the functional assays specifically used for peptides with non-canonical amino acids, with a keen focus on this compound modifications. My goal is to find relevant examples and experimental data for evaluating these peptides and make direct comparisons with native and other modified counterparts. I'm also identifying detailed experimental protocols to build a robust foundation for analysis.
Defining Data Structures
I've transitioned to conceptualizing and designing Graphviz diagrams. I'm focusing on illustrating signaling pathways related to the identified peptide functions, outlining functional assay workflows, and visualizing logical relationships for a comparative analysis. I'm beginning to map out the structure and presentation of the data.
Unlocking Novel Protein Structures: A Comparative Guide to Incorporating 3-(3-Thienyl)-L-alanine
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to probe and engineer protein structure and function. Among these, 3-(3-Thienyl)-L-alanine, an aromatic amino acid containing a thiophene ring, presents unique opportunities for creating novel protein functionalities and facilitating structural analysis. While comprehensive structural studies on proteins containing this specific amino acid are emerging, this guide provides a comparative analysis based on closely related thienyl-containing amino acids to illustrate the expected impacts and methodologies.
This guide will objectively compare the performance of proteins with incorporated thienyl-containing amino acids against their wild-type counterparts, supported by experimental data from published research. We will delve into detailed experimental protocols and present quantitative data in clearly structured tables.
Impact on Protein Properties: A Comparative Analysis
The introduction of a non-canonical amino acid can significantly alter the biophysical properties of a protein. Studies on proteins with incorporated L-β-(thieno[3,2-b]pyrrolyl)alanine ([1][2]Tpa) and L-β-(thieno[2,3-b]pyrrolyl)alanine ([1][2]Tpa), close structural analogs of this compound, reveal notable changes in spectroscopic and thermodynamic characteristics. These analogs, like this compound, replace the benzene ring of tryptophan with a thiophene ring, leading to altered electronic and steric properties.[3]
Spectroscopic Properties
The incorporation of thienyl-alanines creates new spectral windows, which can be invaluable for spectroscopic studies of protein structure and dynamics. The following table summarizes the changes in UV absorbance and fluorescence maxima observed in the Bacillus subtilis protein, BsLipA, upon substitution of its single tryptophan residue with thienopyrrolyl-alanines.
| Protein Variant | UV Absorbance Maxima (nm) | Fluorescence Emission Maxima (nm) |
| Wild-type BsLipA | 280 | 340 |
| BsLipA with[1][2]Tpa | 295, 305 (shoulders) | 395 |
| BsLipA with[1][2]Tpa | 290, 300 (shoulders) | 385 |
| Data sourced from a study on L-β-(thienopyrrolyl)alanines, which are structural isosteres of tryptophan.[3] |
These shifts in the absorbance and emission spectra demonstrate the successful incorporation of the ncAAs and highlight their potential as intrinsic fluorescent probes to study protein folding and conformational changes without the need for external labels.[4][5]
Thermodynamic Stability
The stability of a protein is a critical factor in its function and for its potential as a therapeutic. The incorporation of ncAAs can either stabilize or destabilize the protein structure. The following table shows the melting temperatures (Tm) of the wild-type and modified BsLipA, indicating the impact of the substitution on protein stability.
| Protein Variant | Melting Temperature (Tm) in °C |
| Wild-type BsLipA | 55.2 |
| BsLipA with[1][2]Tpa | 52.1 |
| BsLipA with[1][2]Tpa | 50.8 |
| Data sourced from a study on L-β-(thienopyrrolyl)alanines.[3] |
In this case, the incorporation of the thienopyrrolyl-alanines resulted in a slight decrease in the thermal stability of the protein. This change is likely due to altered side-chain interactions within the protein's hydrophobic core. Such data is crucial for understanding the structural consequences of ncAA incorporation and for guiding the design of engineered proteins with desired stability profiles.
Experimental Protocols
The successful incorporation of this compound and subsequent analysis requires robust experimental procedures. Below are detailed methodologies for key experiments.
Protein Expression and Purification with ncAAs using the Selective Pressure Incorporation (SPI) Method
This method is used for the global substitution of a canonical amino acid with a non-canonical analog in a tryptophan-auxotrophic Escherichia coli host strain.[3]
Protocol:
-
Host Strain: Utilize a tryptophan-auxotrophic E. coli strain (e.g., ATCC 29935).
-
Culture Medium: Prepare a minimal medium (e.g., M9) supplemented with all canonical amino acids except for tryptophan.
-
Induction: Grow the cells in the minimal medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
ncAA Addition: Simultaneously with induction, add this compound to the culture medium at a final concentration of 50-100 mg/L.
-
Harvesting and Lysis: After a suitable expression period (e.g., 4-6 hours), harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication or high-pressure homogenization).
-
Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).
-
Verification: Confirm the incorporation of this compound using mass spectrometry.
Spectroscopic Analysis
UV-Vis Spectroscopy:
-
Prepare a solution of the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Measure the absorbance spectrum from 240 nm to 400 nm using a UV-Vis spectrophotometer.
-
The appearance of new absorbance peaks or shoulders compared to the wild-type protein can indicate the presence of the thienyl chromophore.[3]
Fluorescence Spectroscopy:
-
Dilute the purified protein solution to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the protein at the UV absorbance maximum of the incorporated ncAA (e.g., around 295 nm for thienyl derivatives).
-
Record the emission spectrum over a suitable wavelength range (e.g., 300 nm to 500 nm).
-
A red-shift in the emission maximum compared to the wild-type protein's tryptophan fluorescence (around 340 nm) is indicative of successful incorporation.[3]
Thermal Denaturation Assay
Differential Scanning Fluorimetry (DSF):
-
Prepare a reaction mixture containing the purified protein, a fluorescent dye that binds to hydrophobic regions (e.g., SYPRO Orange), and a suitable buffer.
-
Use a real-time PCR instrument to gradually increase the temperature of the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Monitor the fluorescence of the dye as the temperature increases. As the protein unfolds, it exposes hydrophobic regions, causing the dye to bind and fluoresce.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the sigmoidal unfolding curve.
Visualizing the Workflow and Potential Applications
The following diagrams, created using the DOT language, illustrate the experimental workflow for incorporating this compound and a potential application in studying protein-protein interactions.
Caption: Experimental workflow for protein analysis with this compound.
Caption: Probing protein interactions with a fluorescent ncAA.
Conclusion
The incorporation of this compound into proteins holds significant promise for advancing structural biology and drug development. As demonstrated by studies on closely related analogs, this ncAA can serve as a valuable intrinsic probe for spectroscopic studies and provide insights into the structural and energetic consequences of modifying protein composition. The detailed methodologies provided in this guide offer a framework for researchers to explore the potential of this compound in their own systems. Further research focusing on the direct structural determination of proteins containing this compound through techniques like X-ray crystallography and NMR spectroscopy will undoubtedly uncover new avenues for protein engineering and the design of novel therapeutics.
References
- 1. Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteins with β-(thienopyrrolyl)alanines as alternative chromophores and pharmaceutically active amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-(3-Thienyl)-l-alanine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 3-(3-Thienyl)-l-alanine are paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step process for the safe disposal of this compound, adhering to standard laboratory safety protocols and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on safety data sheets for similar compounds, this chemical may cause skin, eye, and respiratory irritation[1][2]. Therefore, always use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the substance, especially when generating dust or aerosols, should be conducted in a well-ventilated area or a chemical fume hood[2][3].
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is governed by local, state, and federal regulations[4][5]. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.
1. Waste Identification and Classification: The first step is to classify this compound as a hazardous waste.[3][6] Due to its irritant properties, it cannot be disposed of down the drain or in regular trash[7][8].
2. Waste Segregation: To prevent dangerous chemical reactions, segregate waste containing this compound from other incompatible waste streams.[3][6] For instance, it should not be mixed with strong oxidizing agents, acids, or bases[4]. Store it in a designated container for non-halogenated organic waste, unless institutional guidelines specify otherwise.
3. Proper Waste Containment and Labeling:
-
Container Selection: Use a clean, dry, and compatible container with a secure lid for collecting the waste.[3][7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3][7] Do not use abbreviations or chemical formulas[7].
4. Disposal of Contaminated Materials:
-
Labware: Any labware, such as glassware or plasticware, that is grossly contaminated with this compound should be treated as hazardous waste[7]. If decontamination is feasible, triple-rinse the items with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous waste[7].
-
PPE: Used gloves and other contaminated disposable PPE should be placed in a designated hazardous waste container.
5. Arranging for Professional Disposal: Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6] They will ensure the waste is managed in compliance with all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data on Disposal
Specific quantitative limits for the disposal of this compound are not broadly published and are highly dependent on the regulations set forth by local and national authorities such as the Environmental Protection Agency (EPA) in the United States.[3][9] It is the responsibility of the waste generator to characterize the waste according to applicable regulations.[4] For specific concentration limits or reportable quantities, consult your institution's EHS department and local regulatory guidelines.
| Parameter | Guideline | Source |
| Waste Characterization | Generator's responsibility to classify based on hazardous properties (e.g., irritant). | [4] |
| Disposal Route | Must be sent to a licensed treatment and disposal facility. | [1][2] |
| Regulatory Framework | Governed by local, state, and national environmental protection laws. | [9] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
- 1. L-3-THIENYLALANINE - Safety Data Sheet [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 3-(3-Thienyl)-l-alanine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 3-(3-Thienyl)-l-alanine, ensuring laboratory safety and operational integrity.
Immediate Safety and Handling Protocols
This compound is a compound that requires careful handling to mitigate risks of skin, eye, and respiratory irritation.[1] Adherence to the following procedural steps is critical for the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of this compound to ensure that the prescribed PPE is appropriate for the specific laboratory operations being conducted.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and irritation. For incidental splashes, nitrile gloves are effective. For prolonged contact, consult the glove manufacturer's chemical resistance data. Immediately replace gloves upon contamination. |
| Eye and Face Protection | Chemical safety goggles | Protects eyes from dust particles and potential splashes, preventing serious eye irritation.[1] |
| Respiratory Protection | NIOSH-approved N95 filtering facepiece respirator | Essential for operations that may generate dust, such as weighing or transferring solid material, to prevent respiratory tract irritation.[1] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
Engineering Controls
To further minimize exposure, all handling of this compound powder should be conducted within a certified chemical fume hood or other suitable ventilated enclosure. This engineering control is the primary line of defense against the inhalation of airborne particles.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and materials.
-
Donning PPE : Put on a lab coat, chemical safety goggles, and nitrile gloves. If weighing or transferring powder, a properly fitted N95 respirator is mandatory.
-
Weighing and Transfer : Conduct all weighing and transferring of the solid material on a tared weigh paper or in a suitable container within the fume hood to contain any dust.
-
Solution Preparation : If preparing a solution, slowly add the solid to the solvent to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling : After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing gloves.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and restrict access. Wearing the appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep the absorbed material into a designated waste container.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Disposal Plan
As this compound is not currently classified as a listed hazardous waste by the Environmental Protection Agency (EPA), it should be disposed of as non-hazardous chemical waste, in accordance with all local, state, and federal regulations.
-
Solid Waste : Collect waste this compound and any contaminated materials (e.g., weigh paper, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste : Solutions of this compound should be collected in a designated, labeled waste container. Do not pour down the drain.
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as chemical waste. Deface the label on the empty container before disposal in the appropriate recycling or trash receptacle.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
